Fmoc-His(pi-Bom)-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCDKGOPEUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bulwark Against Racemization: A Technical Guide to Fmoc-His(π-Bom)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, maintaining the stereochemical integrity of amino acid residues is paramount. Histidine, with its unique imidazole side chain, presents a notorious challenge due to its high propensity for racemization during the coupling process. This technical guide provides an in-depth exploration of the mechanism behind this racemization and the pivotal role of the π-benzyloxymethyl (Bom) protecting group in its prevention, specifically focusing on the use of Fmoc-His(π-Bom)-OH.
The Root of the Problem: Histidine's Intrinsic Propensity for Racemization
During peptide bond formation, the carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the free amine of the growing peptide chain. In the case of histidine, the unprotected π-nitrogen (Nπ) of the imidazole ring, being spatially proximal to the α-carbon, can act as an intramolecular base[1]. This nitrogen atom can abstract the acidic α-proton from the activated histidine derivative, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with nearly equal probability, resulting in a mixture of L- and D-isomers, thereby compromising the chiral purity of the final peptide[1].
This intramolecular base catalysis is a significant issue, particularly when using standard protecting groups like trityl (Trt), which is attached to the τ-nitrogen (Nτ) of the imidazole ring. While the Trt group offers steric hindrance and prevents side-chain acylation, it leaves the Nπ exposed and electronically capable of initiating racemization[1].
The Solution: Strategic Protection with the π-Bom Group
The most effective strategy to circumvent this issue is the protection of the catalytically active Nπ atom. The benzyloxymethyl (Bom) group, when attached to the Nπ position as in Fmoc-His(π-Bom)-OH, provides a robust solution.
Mechanism of Prevention
The efficacy of the Fmoc-His(π-Bom)-OH derivative in preventing racemization stems from two primary effects:
-
Steric Hindrance: The bulky Bom group physically obstructs the Nπ, preventing it from achieving the necessary proximity and orientation to abstract the α-proton of the activated amino acid. This steric shield effectively disrupts the intramolecular catalytic pathway.
-
Electronic Effects: The presence of the electron-withdrawing benzyloxymethyl group on the Nπ reduces its basicity. By pulling electron density away from the nitrogen atom, the Bom group diminishes its capacity to act as a proton acceptor, thus suppressing the initiation of the racemization cascade.
The following diagram illustrates the racemization mechanism of a τ-protected histidine and its prevention by a π-Bom group.
Figure 1: Racemization of Nτ-protected histidine and its prevention by Nπ-Bom protection.
Quantitative Assessment of Racemization
The superiority of π-protected histidine derivatives in maintaining stereochemical purity has been demonstrated in numerous studies. The following table summarizes comparative data on the extent of racemization observed for different histidine derivatives under various coupling conditions.
| Histidine Derivative | Coupling Conditions | Pre-activation Time (min) | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | RT | 1.0 | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 7.8 | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 0.3 | [2] |
| Fmoc-His(Trt)-OH | Microwave | - | 80 | 16.6 | [2] |
| Fmoc-His(MBom)-OH | Microwave | - | 80 | 0.8 | [2] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | - | RT | 3.9 (as epimer) | [3] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | - | RT | No racemization detected | [3] |
MBom (methoxybenzyloxymethyl) and Bum (t-butoxymethyl) are analogous π-protecting groups to Bom.
Experimental Protocols
To provide a comprehensive understanding, detailed methodologies for key experiments are outlined below.
Synthesis of Fmoc-His(π-Bom)-OH
The synthesis of Fmoc-His(π-Bom)-OH is a multi-step process that requires careful control of reaction conditions to ensure regioselective protection of the π-nitrogen. A general synthetic approach is as follows:
-
Protection of the α-amino and carboxyl groups of L-histidine: This is typically achieved by forming a copper complex to mask these functionalities.
-
τ-Nitrogen Protection: The more nucleophilic τ-nitrogen is selectively protected, often with a group that can be removed orthogonally to the final π-protecting group.
-
π-Nitrogen Alkylation: The unprotected π-nitrogen is then alkylated with benzyloxymethyl chloride to introduce the Bom group.
-
Deprotection of the τ-Nitrogen: The temporary protecting group on the τ-nitrogen is removed.
-
Fmoc Group Introduction: The α-amino group is deprotected and subsequently protected with Fmoc-OSu or a similar reagent.
-
Carboxyl Group Deprotection: The carboxyl protecting group is removed to yield the final Fmoc-His(π-Bom)-OH product.
For a detailed synthetic protocol, researchers should refer to specialized literature on amino acid derivative synthesis.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
The following is a general protocol for the incorporation of Fmoc-His(π-Bom)-OH into a peptide sequence using an automated peptide synthesizer.
Figure 2: General workflow for SPPS coupling of Fmoc-His(π-Bom)-OH.
-
Resin Preparation: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling:
-
Pre-activate a solution of Fmoc-His(π-Bom)-OH (e.g., 4 equivalents relative to resin loading) with a coupling agent (e.g., HCTU, 3.95 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Chiral Analysis of Histidine Residues by HPLC
To quantify the extent of racemization, the synthesized peptide is cleaved from the resin, deprotected, and hydrolyzed. The resulting amino acid mixture is then analyzed by chiral HPLC.
-
Peptide Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove all side-chain protecting groups.
-
Peptide Hydrolysis: Hydrolyze the crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution, for example, from a buffer of triethylamine phosphate to an organic solvent like acetonitrile.
-
Detection: Monitor the elution of the diastereomers using a UV detector, typically at 340 nm for Marfey's derivatives.
-
Quantification: The L-His and D-His derivatives will have different retention times, allowing for their separation and quantification. The percentage of racemization is calculated from the integrated peak areas of the D- and L-isomers.
-
Conclusion
The use of Fmoc-His(π-Bom)-OH is a critical strategy in modern peptide synthesis to ensure the stereochemical fidelity of histidine-containing peptides. By sterically and electronically deactivating the Nπ of the imidazole ring, the Bom protecting group effectively prevents the intramolecular base-catalyzed racemization that plagues derivatives with unprotected or Nτ-protected side chains. The quantitative data and established experimental protocols underscore the reliability of this approach, making Fmoc-His(π-Bom)-OH an indispensable tool for researchers and drug development professionals aiming to produce high-purity, chirally defined peptides.
References
An In-depth Technical Guide to Fmoc-His(π-Bom)-OH: Chemical Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of π-Benzyloxymethyl (Bom) protected Nα-Fmoc-L-histidine [Fmoc-His(π-Bom)-OH], a critical reagent in modern solid-phase peptide synthesis (SPPS). This guide will delve into its chemical structure and properties, its significant advantages in preventing racemization, and detailed protocols for its application and cleavage. We will also discuss the closely related and improved analogue, Fmoc-His(π-MBom)-OH, to provide a complete picture for researchers.
Introduction: The Challenge of Histidine in Peptide Synthesis
Histidine is a notoriously challenging amino acid to incorporate during solid-phase peptide synthesis. The imidazole side chain's π-nitrogen is nucleophilic and can catalyze the epimerization of the α-carbon during the activation step of coupling, leading to the undesirable formation of the D-isomer of the amino acid in the peptide chain.[1][2] This racemization can significantly impact the final peptide's biological activity and purity.[2]
To mitigate this, various protecting groups for the histidine imidazole ring have been developed. While the Nτ-trityl (Trt) protecting group is widely used, it offers limited protection against racemization, especially under base-mediated coupling conditions or at elevated temperatures.[1][3] A more effective strategy is the protection of the π-nitrogen of the imidazole ring. The benzyloxymethyl (Bom) group is one such π-protecting group that has proven to be highly effective in suppressing racemization.[1]
Chemical Structure and Properties
The chemical structure of Fmoc-His(π-Bom)-OH features the standard Fmoc protecting group on the α-amino group and a benzyloxymethyl (Bom) group on the π-nitrogen of the histidine imidazole ring. The proper nomenclature for this compound is Nα-Fmoc-Nπ-(benzyloxymethyl)-L-histidine.
While "Fmoc-His(pi-Bom)-OH" is a descriptive name, the formal designation is often Fmoc-His(3-Bom)-OH. A closely related and more recent derivative is Fmoc-His(π-MBom)-OH, which incorporates a 4-methoxybenzyloxymethyl group, offering similar protection with altered cleavage kinetics.
The key quantitative properties of these derivatives are summarized in the tables below for easy comparison.
| Property | Fmoc-His(3-Bom)-OH | Fmoc-His(MBom)-OH |
| Synonyms | Fmoc-L-His(π-Bom)-OH, Fmoc-N-p-benzyloxymethyl-L-histidine[4] | N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine[5] |
| CAS Number | 84891-19-0[4][6][7] | Not readily available |
| Molecular Formula | C₂₉H₂₇N₃O₅[6] | C₃₀H₂₉N₃O₆[5] |
| Molecular Weight | 497.54 g/mol [6] | 527.57 g/mol [5] |
| Appearance | White powder | White to off-white powder[5] |
| Purity (HPLC) | ≥99%[4][6] | ≥98.0%[5] |
| Enantiomeric Purity | >99.8% L-isomer | ≥99.5% L-isomer[5] |
| Solubility | Soluble in DMF | Soluble in DMF (1 mmole in 2 ml)[5] |
| Storage Temperature | 4°C[7] | 15-25°C[5] |
The Critical Advantage: Prevention of Racemization
The primary advantage of using Fmoc-His(π-Bom)-OH and its analogues is the significant reduction in racemization during peptide synthesis. By protecting the π-nitrogen of the imidazole ring, the intramolecular catalysis of α-carbon deprotonation is effectively blocked. This is particularly crucial when using modern, highly efficient coupling reagents and protocols that may involve basic conditions or elevated temperatures (e.g., microwave-assisted synthesis).
Numerous studies have demonstrated the superiority of π-protected histidine derivatives over the τ-protected Fmoc-His(Trt)-OH in maintaining chiral purity.
| Condition | Fmoc-His(Trt)-OH (% D-isomer) | Fmoc-His(MBom)-OH (% D-isomer) |
| HCTU/6-Cl-HOBt/DIPEA activation (5 min pre-activation) | 7.8%[1] | 0.3%[1] |
| Microwave heating at 80°C | 16.6%[1] | 0.8%[1] |
This data clearly illustrates that the use of a π-protecting group like MBom can reduce racemization by over an order of magnitude, ensuring the synthesis of peptides with higher chiral integrity.
Experimental Protocols
Coupling of Fmoc-His(π-Bom)-OH in SPPS
The following is a general protocol for the manual coupling of Fmoc-His(π-Bom)-OH onto a resin-bound peptide chain. This protocol can be adapted for automated peptide synthesizers.
Reagents and Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(π-Bom)-OH (or Fmoc-His(π-MBom)-OH)
-
Coupling reagent (e.g., HBTU, TBTU, HATU, or DIC)
-
Base (e.g., DIPEA or Collidine)
-
HOBt or Oxyma (if using DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Protocol:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new synthesis, deprotect the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and then DCM.
-
Activation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq., if applicable) in a minimal amount of DMF. Add the base (e.g., DIPEA, 6 eq.) to the solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin extensively with DMF, followed by DCM.
-
Deprotection: For the next coupling cycle, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
Cleavage of the Bom/MBom Protecting Group and from the Resin
The Bom and MBom protecting groups are labile to strong acids and are typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). A critical consideration during the cleavage of Bom/MBom-protected histidine is the generation of formaldehyde as a byproduct.[8] Formaldehyde can react with the N-terminal amine of the cleaved peptide or with the side chains of certain amino acids (e.g., cysteine, tryptophan), leading to unwanted modifications.[3] To prevent this, a formaldehyde scavenger must be included in the cleavage cocktail.
Cleavage Cocktail (with scavenger):
-
Trifluoroacetic acid (TFA): 94%
-
Triisopropylsilane (TIS): 1%
-
Water: 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Methoxyamine hydrochloride (as a formaldehyde scavenger, optional but recommended)[5][9]
Protocol:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the freshly prepared cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-His(π-Bom)-OH.
Mechanism of Histidine Racemization and Prevention
Caption: Mechanism of histidine racemization and its prevention by π-nitrogen protection.
Cleavage and Scavenging of Byproducts
Caption: Cleavage of Bom-protected histidine and the role of scavengers in preventing side reactions.
Conclusion
Fmoc-His(π-Bom)-OH and its analogue Fmoc-His(π-MBom)-OH are superior reagents for the incorporation of histidine in solid-phase peptide synthesis, particularly when the prevention of racemization is critical. By protecting the π-nitrogen of the imidazole ring, these derivatives effectively suppress the formation of the D-isomer, leading to higher purity and more reliable biological activity of the final peptide product. While their use necessitates the inclusion of a formaldehyde scavenger during cleavage, this is a minor procedural adjustment that is far outweighed by the significant improvement in chiral purity. For researchers, scientists, and drug development professionals engaged in the synthesis of complex or therapeutically relevant peptides, the use of π-protected histidine derivatives is a highly recommended strategy to ensure the highest quality synthetic product.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem® [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
Synthesis and Purification of Fmoc-His(π-Bom)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of Nα-Fmoc-N-π-(benzyloxymethyl)-L-histidine (Fmoc-His(π-Bom)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The π-benzyloxymethyl (Bom) protecting group on the imidazole ring of histidine is instrumental in preventing racemization during peptide coupling, a common challenge encountered with this amino acid. This document outlines the synthetic route, detailed experimental protocols, purification methods, and relevant characterization data.
Introduction
Histidine's unique imidazole side chain plays a crucial role in the biological activity of many peptides and proteins. However, its propensity for racemization during activation for peptide bond formation poses a significant hurdle in chemical peptide synthesis.[1] Protection of the π-nitrogen of the imidazole ring has been shown to be an effective strategy to mitigate this side reaction.[1][2] The benzyloxymethyl (Bom) group is a well-established protecting group for this purpose, offering stability under the basic conditions used for Fmoc removal, while being readily cleavable under acidic conditions or through hydrogenolysis.[2][3]
Fmoc-His(π-Bom)-OH is a versatile derivative that ensures the chiral integrity of the histidine residue during its incorporation into a peptide sequence, making it a valuable reagent for the synthesis of complex and high-purity peptides for research and therapeutic applications.[4]
Synthesis of Fmoc-His(π-Bom)-OH
The synthesis of Fmoc-His(π-Bom)-OH generally proceeds through a multi-step process involving the protection of the α-amino and carboxyl groups of L-histidine, followed by the regioselective introduction of the Bom group onto the π-nitrogen of the imidazole ring, and finally, selective deprotection to yield the desired product. A common strategy involves the initial preparation of an Nα-protected, carboxyl-esterified histidine derivative, which is then reacted with benzyloxymethyl chloride. The separation of the desired π-isomer from the τ-isomer is a critical step, often accomplished by chromatography.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Workflow for the synthesis and purification of Fmoc-His(π-Bom)-OH.
Quantitative Data
The following table summarizes typical data for related protected histidine derivatives, providing an indication of expected yields and purity.
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Boc-His(π-Bom)-OH | Boc-His(τ-Boc)-OMe | Benzyloxymethyl chloride | Good | High | [2] |
| Fmoc-His(3-Bum)-OH | Z-His(3-Bum)-OH | H₂/Pd-C, Fmoc-OSu | 79 | 99.3 (HPLC) | [5] |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of related N-π-protected histidine derivatives and have been adapted for the preparation of Fmoc-His(π-Bom)-OH.
Synthesis of Nα-Fmoc-L-Histidine
-
Dissolve L-Histidine in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Synthesis of Nα-Fmoc-L-Histidine Methyl Ester
-
Suspend Nα-Fmoc-L-Histidine in anhydrous methanol.
-
Cool the suspension to -10°C.
-
Add thionyl chloride dropwise while maintaining the temperature below -5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the methyl ester hydrochloride salt.
Synthesis of Fmoc-His(π-Bom)-OMe and Fmoc-His(τ-Bom)-OMe
-
Dissolve Nα-Fmoc-L-Histidine methyl ester hydrochloride in anhydrous dichloromethane.
-
Add a suitable base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt.
-
Cool the solution to 0°C.
-
Add benzyloxymethyl chloride (Bom-Cl) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture of the π- and τ-isomers.
Saponification to Fmoc-His(π/τ-Bom)-OH
-
Dissolve the mixture of Fmoc-His(π/τ-Bom)-OMe in a mixture of tetrahydrofuran (THF) and water.
-
Add one equivalent of lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 4-5 with a mild acid such as citric acid solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification Protocol
The purification of Fmoc-His(π-Bom)-OH from the isomeric mixture and other impurities is a critical step to ensure high purity for peptide synthesis applications.
Chromatographic Separation
The separation of the desired N-π-isomer from the N-τ-isomer is typically achieved by silica gel column chromatography.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired π-isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Further purification can be achieved by recrystallization from an appropriate solvent pair, such as ethyl acetate/hexane or dichloromethane/diethyl ether, to yield the final product as a white solid.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and the position of the Bom group. The chemical shifts of the imidazole protons can distinguish between the π and τ isomers.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. Commercial suppliers often state a purity of ≥99%.[4]
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.
Caption: Decision and process flow for Fmoc-His(π-Bom)-OH synthesis.
Conclusion
The synthesis and purification of Fmoc-His(π-Bom)-OH require a careful multi-step approach with particular attention to the regioselective introduction and separation of the π-Bom protected isomer. The use of this high-purity building block is essential for minimizing racemization during the incorporation of histidine residues in solid-phase peptide synthesis, ultimately enabling the production of well-defined and biologically active peptides for a wide range of research and drug development applications.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-His(pi-Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate solvents and the assurance of starting material stability are paramount to achieving high-purity, target peptides. This technical guide provides an in-depth analysis of the solubility and stability of N-α-Fmoc-N-π-(benzyloxymethyl)-L-histidine (Fmoc-His(pi-Bom)-OH), a critical building block for the incorporation of histidine residues while minimizing racemization.
Solubility Profile of this compound
The dissolution of Fmoc-protected amino acids is a crucial first step in the coupling reaction during SPPS. Inadequate solubility can lead to incomplete reactions, lower yields, and the generation of deletion sequences. While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, this guide compiles available information and data from analogous compounds to provide a practical overview.
Polar aprotic solvents are the most commonly employed in Fmoc-based SPPS due to their ability to swell the resin support and solubilize the reagents.[1]
Table 1: Solubility of this compound and Analogues in Common SPPS Solvents
| Solvent | Abbreviation | This compound Solubility | Observations and Analogous Data |
| N,N-Dimethylformamide | DMF | Generally Soluble | A similar compound, Fmoc-His(MBom)-OH, is described as forming a clear solution at a concentration of 0.5 M (1 mmole in 2 ml). Most Fmoc-amino acids exhibit good solubility in DMF.[2][3] |
| N-Methyl-2-pyrrolidone | NMP | Generally Soluble | NMP is a highly polar solvent known to effectively dissolve most common peptide synthesis reagents.[3] |
| Dimethyl sulfoxide | DMSO | Likely Soluble | DMSO is a powerful solvent, often used in mixtures to dissolve challenging sequences.[4] Binary mixtures with DMSO have shown high efficacy in solubilizing reagents.[4] |
| Dichloromethane | DCM | Poorly Soluble | Some Fmoc-amino acids have limited solubility in DCM and may require the addition of DMF to achieve complete dissolution.[2] |
Stability of this compound
The stability of this compound is primarily assessed by its resistance to racemization during activation and coupling, and the stability of the pi-Bom protecting group under standard SPPS conditions.
Prevention of Racemization
Histidine is particularly susceptible to racemization during peptide synthesis. The pi-Bom protecting group on the imidazole nitrogen effectively suppresses this side reaction.[5] This is a significant advantage over other protecting groups, such as Trityl (Trt), especially when using base-mediated coupling methods.
Table 2: Racemization of Histidine Derivatives
| Histidine Derivative | Coupling Conditions | Racemization Level | Reference |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | Can be significant | [6] |
| This compound | TBTU/DIPEA | Minimal | [5] |
Chemical Stability of the pi-Bom Protecting Group
The benzyloxymethyl (Bom) group is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[7] It is, however, readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin with cocktails containing trifluoroacetic acid (TFA).[8]
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
-
Preparation: Accurately weigh 10 mg of this compound into a clear glass vial.
-
Solvent Addition: Add the chosen solvent (e.g., DMF) to the vial in small, precise increments (e.g., 100 µL) using a calibrated micropipette.
-
Dissolution: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Endpoint: The point at which the entire solid is dissolved and the solution is clear is considered the saturation point.
-
Calculation: Calculate the solubility in mg/mL and convert to molarity.
-
Confirmation: For a more accurate determination, the saturated solution can be filtered, and the concentration of the filtrate can be determined by UV-Vis spectrophotometry by measuring the absorbance of the Fmoc group at approximately 267 nm.
Protocol for Stability Assessment by HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation and racemization of this compound over time in a specific solvent.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., 0.2 M in DMF).
-
Incubation: Store the solution under controlled conditions (e.g., room temperature, protected from light).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
HPLC Analysis: Analyze the aliquot by reverse-phase HPLC (RP-HPLC) to assess purity. A typical method would involve a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% TFA. The purity is determined by integrating the peak area of the parent compound relative to any degradation products.
-
Chiral HPLC Analysis: To assess racemization, a chiral HPLC method is required. This typically involves a polysaccharide-based chiral stationary phase.[9] The mobile phase is optimized to achieve baseline separation of the L- and D-enantiomers. The percentage of the D-enantiomer is calculated from the peak areas.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for determining solubility and stability.
Caption: Logical workflow for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
An In-depth Technical Guide to Protecting Groups for Histidine in Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate a strategic approach to side-chain protection. The imidazole side chain of histidine is not only nucleophilic but also plays a critical role in promoting racemization, a significant issue that can compromise the biological activity of the final peptide. This guide provides a comprehensive overview of the commonly used protecting groups for histidine, their mechanisms, and practical considerations for their use in Fmoc-SPPS.
The Challenge: Racemization and Side Reactions
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[1] This heightened susceptibility is an intramolecular side reaction stemming from the lone pair of electrons on the Nπ nitrogen of the imidazole ring.[2][3] When the carboxyl group of the Fmoc-histidine derivative is activated for coupling, the Nπ electrons are sufficiently basic to abstract the acidic alpha-carbon proton.[2][3] This deprotonation results in the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, leading to epimerization.[2][3] The likelihood of this occurring increases with longer activation times and in cases of peptide aggregation on the solid support.[2]
Beyond racemization, the unprotected imidazole ring can also react with activated carboxyl groups during coupling, leading to the formation of acylimidazolides. While often transient, these side reactions can complicate the synthesis and purification process.[4]
Commonly Used Protecting Groups for Histidine
The selection of an appropriate protecting group for the histidine side chain is crucial for minimizing racemization and other side reactions. The most common strategies involve protection at either the N(τ) tele or N(π) pros nitrogen of the imidazole ring.
-
N(τ)-Trityl (Trt): The trityl group is a widely used, acid-labile protecting group for the N(τ) position of the imidazole ring.[4] It provides effective protection against the formation of by-products.[5] However, since the N(π) nitrogen remains unprotected, Fmoc-His(Trt)-OH is prone to racemization, particularly with extended pre-activation times or when using base-mediated coupling methods.[6]
-
N(τ)-tert-Butoxycarbonyl (Boc): The Boc group, also attached at the N(τ) position, offers an alternative to the Trt group. Its primary advantage is the significant reduction in the potential for epimerization, making it a valuable tool for maintaining the enantiomeric purity of the peptide.[2][3]
-
N(τ)-Methyltrityl (Mtt) and Methoxytrityl (Mmt): These trityl derivatives are more acid-labile than the standard Trt group.[4] This increased lability makes them particularly useful in strategies where the selective deprotection of a side chain on the resin is required, for instance, in the synthesis of protected peptide fragments or for on-resin cyclization.[4][7] The order of acid lability is generally Mmt > Mtt > Trt.[4][7]
-
N(π)-Protecting Groups (e.g., MBom): To directly address the root cause of racemization, protecting groups have been developed for the N(π) position of the imidazole ring.[6] The 4-methoxybenzyloxymethyl (MBom) group is one such example.[6][8] By protecting the N(π) nitrogen, the intramolecular base-catalyzed abstraction of the α-proton is prevented, leading to a significant suppression of racemization, even under conditions that would typically cause high levels of epimerization with N(τ)-protected histidine derivatives.[6][8]
Quantitative Data Summary
The choice of protecting group and coupling conditions can have a significant impact on the level of racemization. The following table summarizes comparative data on histidine racemization under different conditions.
| Protecting Group | Activation/Coupling Conditions | Pre-activation Time | Racemization Level | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0% | [6] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% | [6] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% | [6] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | Not specified | 16.6% | [6] |
| Fmoc-His(MBom)-OH | Microwave at 80°C | Not specified | 0.8% | [6] |
Experimental Protocols
1. General Coupling Protocol for Fmoc-His(PG)-OH
This protocol provides a general guideline. Optimal conditions may vary depending on the specific sequence and protecting group used.
-
Resin Preparation: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30-60 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-His(PG)-OH derivative and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. To minimize racemization with Trt-protected histidine, it is advisable to minimize the pre-activation time or use an in-situ activation approach.[1][6] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) can also help to suppress racemization.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
2. Final Cleavage and Deprotection Protocol
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for the removal of acid-labile groups like Trt, Boc, and Pbf is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension to pellet the crude product. Wash the pellet with cold diethyl ether and then dry it under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Mechanism of Histidine Racemization in Fmoc-SPPS.
Caption: Decision tree for selecting a histidine protecting group.
Caption: General workflow for histidine incorporation in Fmoc-SPPS.
Conclusion
The successful incorporation of histidine in Fmoc-SPPS is highly dependent on the strategic selection of a side-chain protecting group. While N(τ)-Trt is a commonly used and effective protecting group, its propensity to allow racemization necessitates careful control over coupling conditions. For sequences that are particularly sensitive to racemization, N(τ)-Boc or N(π)-protected derivatives like MBom offer superior stereochemical integrity. The choice of protecting group should be guided by the specific requirements of the peptide sequence, including the need for orthogonal deprotection strategies and the acceptable level of potential D-isomer formation. By understanding the underlying chemistry and the characteristics of each protecting group, researchers can optimize their synthetic strategies to produce high-purity histidine-containing peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Theoretical Advantages of Pi-Position Protection on the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle, is a fundamental component of numerous biologically active molecules, most notably the amino acid histidine. Its unique electronic properties and amphoteric nature allow it to participate in a wide array of biological interactions, including hydrogen bonding, metal coordination, and acid-base catalysis. However, the reactivity of the imidazole ring, particularly the exposed pi-nitrogen (Nπ), can also present significant challenges in chemical synthesis, especially in the context of peptide chemistry and drug development. This guide provides a comprehensive overview of the theoretical and practical advantages of protecting the pi-position of the imidazole ring, with a focus on preventing racemization, modulating electronic properties, and enhancing synthetic efficiency.
Core Challenge: Racemization in Peptide Synthesis
A primary driver for the development of pi-position protecting groups for the imidazole ring of histidine has been the prevention of racemization during peptide bond formation. The lone pair of electrons on the Nπ atom can act as an intramolecular base, abstracting the alpha-proton of the activated carboxyl group. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. This side reaction is a major concern in the synthesis of peptides and proteins, as the presence of even small amounts of the D-enantiomer can have profound effects on their biological activity and therapeutic efficacy.
Key Theoretical Advantages of Pi-Position Protection
Protecting the Nπ-position of the imidazole ring offers several key theoretical advantages that extend beyond the simple prevention of racemization:
-
Suppression of Racemization: By blocking the Nπ-lone pair with a protecting group, the intramolecular base-catalyzed epimerization pathway is effectively shut down. The choice of protecting group can significantly influence the degree of suppression.
-
Prevention of Side-Chain Acylation: The nucleophilic Nπ-nitrogen can react with activated acyl species, leading to undesired side products and reduced yields of the target peptide. Pi-position protection prevents this side reaction.
-
Modulation of Electronic Properties and pKa: The introduction of electron-withdrawing or electron-donating protecting groups at the pi-position can alter the electron density of the imidazole ring. This, in turn, influences its pKa, hydrogen bonding capacity, and ability to participate in pi-stacking and cation-pi interactions. Such modulation can be strategically employed in drug design to fine-tune interactions with biological targets.
-
Enhanced Synthetic Versatility and Orthogonality: A wide range of pi-protecting groups with varying lability have been developed, allowing for orthogonal protection strategies. This enables the selective deprotection of different functional groups within a complex molecule, facilitating the synthesis of branched or cyclic peptides and other intricate molecular architectures.
Quantitative Comparison of Pi-Protecting Groups in Suppressing Racemization
The effectiveness of different pi-protecting groups in preventing racemization during peptide coupling has been a subject of extensive research. While direct comparison is often complicated by varying experimental conditions across different studies, the following table summarizes available quantitative data on the percentage of D-isomer formation for various N-pi-protected histidine derivatives.
| Protecting Group (PG) in Fmoc-His(PG)-OH | Coupling Conditions | % D-Isomer (Epimerization) | Reference |
| Trityl (Trt) at Nτ | 50 °C, 10 min | >16% | [1] |
| tert-Butoxycarbonyl (Boc) at Nπ | 90 °C, 2 min | 0.81% | [1] |
| tert-Butoxycarbonyl (Boc) at Nπ | 50 °C, 10 min | 1.29% | [1] |
| Trityl (Trt) at Nτ | 50 °C, 10 min | 2.88% | [1] |
| tert-Butoxymethyl (Bum) at Nπ | TBTU/DIPEA | <0.3% | [2] |
| Trityl (Trt) at Nτ | TBTU/DIPEA | 4.5% | [2] |
Note: The data presented is for comparative purposes and the level of racemization can be influenced by the coupling reagent, base, temperature, and duration of the reaction.
Experimental Protocols for Key Pi-Position Protection Strategies
Detailed methodologies for the introduction and removal of various pi-protecting groups are crucial for their successful application in synthesis. Below are representative protocols for some of the most commonly used protecting groups.
N-pi-Tritylation of Histidine
The trityl (Trt) group is a widely used acid-labile protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-His(τ-Trt)-OH:
-
Silylation: Suspend L-histidine in an organic solvent and react with a silylating agent, such as dichlorodimethylsilane, to protect the α-amino and carboxyl groups.
-
Tritylation: Add triethylamine to neutralize the generated HCl, followed by the addition of trityl chloride. The reaction is typically stirred at room temperature.
-
Desilylation and Fmoc Protection: The silyl groups are removed by treatment with water. The resulting N-im-trityl histidine is then protected at the α-amino group with Fmoc-OSu or a similar Fmoc-donating reagent.
Deprotection: The Trt group is readily cleaved with mild acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers like triisopropylsilane (TIS) to prevent re-attachment of the trityl cation to other nucleophilic residues.
N-pi-Benzyloxymethyl (Bom) Protection
The benzyloxymethyl (Bom) group is known for its high efficiency in suppressing racemization.
Synthesis of Boc-His(π-Bom)-OH:
A common route involves the reaction of Nα-Boc-histidine methyl ester with benzyloxymethyl chloride in the presence of a base. Subsequent saponification of the methyl ester yields the desired product. However, the synthesis can be challenging due to the instability of the reagents and potential for side reactions.[3][4]
Deprotection: The Bom group is typically removed by strong acidolysis, such as with hydrogen fluoride (HF), or by catalytic hydrogenolysis.[4]
N-pi-tert-Butoxycarbonyl (Boc) Protection
The Boc group offers good suppression of racemization and is compatible with Fmoc-based SPPS.
Synthesis of Fmoc-His(π-Boc)-OH:
This derivative can be prepared by reacting Fmoc-His-OH with di-tert-butyl dicarbonate in the presence of a base.
Deprotection: The Nπ-Boc group is cleaved under the standard acidic conditions used for the final cleavage of the peptide from the resin in Fmoc-SPPS (e.g., 95% TFA).
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of histidine racemization, a general workflow for solid-phase peptide synthesis incorporating a pi-protected histidine, and a logical flow for selecting an appropriate protecting group.
Figure 1: Mechanism of histidine racemization via intramolecular base catalysis by the Nπ-nitrogen.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. peptide.com [peptide.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzyloxymethyl (Bom) Protecting Group: A Technical Guide to its Discovery, Development, and Application
Abstract
The benzyloxymethyl (Bom) group is a crucial acetal-type protecting group in modern organic synthesis, prized for its stability under a range of conditions and its versatile deprotection methods. This technical guide provides an in-depth overview of the discovery, development, and application of the Bom group for the protection of alcohols and nitrogen-containing heterocycles such as imidazoles and pyrroles. Detailed experimental protocols for the introduction and removal of the Bom group are presented, alongside quantitative data on reaction efficiency. Furthermore, this guide explores the mechanistic pathways of its application and cleavage, potential side reactions and their mitigation, and its strategic use in complex syntheses, particularly in peptide and nucleoside chemistry.
Introduction
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a paramount strategy.[1] Protecting groups serve as temporary shields, preventing unwanted side reactions and enabling chemists to achieve desired transformations with high precision.[1] The benzyloxymethyl (Bom) group, an acetal protecting group, has emerged as a valuable tool for the protection of hydroxyl and N-H functionalities. Its stability to basic and nucleophilic reagents, coupled with multiple options for cleavage under acidic or reductive conditions, makes it a versatile choice for a variety of synthetic challenges.[2][3] This guide will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory and practice of using the Bom protecting group.
Core Principles of the Bom Protecting Group
The Bom group is typically introduced to a substrate using benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.[2] It is characterized by its general stability to basic conditions, making it orthogonal to many other protecting groups.[4]
Key Attributes:
-
Stability: Stable under basic and nucleophilic conditions. It is also stable to trifluoroacetic acid (TFA), a reagent commonly used for the removal of Boc groups in peptide synthesis.[4]
-
Lability: Cleaved under strongly acidic conditions (e.g., HBr in trifluoroacetic acid) or through hydrogenolysis.[4] This dual-mode removal offers flexibility in synthetic planning.
Experimental Protocols
General Procedure for Bom Protection of Alcohols
This protocol describes a common method for the protection of a primary alcohol using benzyloxymethyl chloride.
Reaction Scheme:
Materials:
-
Alcohol substrate
-
Benzyloxymethyl chloride (BOM-Cl)
-
N,N-Diisopropylethylamine (i-Pr2NEt)
-
Tetrabutylammonium iodide (n-Bu4N+I-)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the alcohol substrate in anhydrous dichloromethane (CH2Cl2).
-
Add N,N-Diisopropylethylamine (i-Pr2NEt) and a catalytic amount of tetrabutylammonium iodide (n-Bu4N+I-).
-
Add benzyloxymethyl chloride (BOM-Cl) dropwise to the solution.
-
Reflux the reaction mixture for 32 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedures for Bom Group Deprotection
This is a mild and common method for removing the Bom group.
Reaction Scheme:
Materials:
-
Bom-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the Bom-protected substrate in ethanol (EtOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H2) (typically 1 atm, but can be increased).
-
Stir the reaction at room temperature or reflux for 45 minutes to several hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
This method is suitable for substrates that are stable to strong acids.
Materials:
-
Bom-protected substrate
-
Hydrochloric acid (HCl)
-
Sodium Iodide (NaI)
-
Acetone
-
Water
Procedure:
-
Dissolve the Bom-protected substrate in a mixture of acetone and water.
-
Add sodium iodide (NaI) and concentrated hydrochloric acid (HCl).
-
Stir the reaction at room temperature for 21 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The efficiency of Bom protection and deprotection reactions is substrate-dependent. The following tables provide representative quantitative data.
Table 1: Bom Protection of a Primary Alcohol
| Substrate | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Ref. |
| Primary Alcohol | BnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 | 92 |
Table 2: Comparison of Bom Deprotection Methods for a Protected Alcohol
| Deprotection Method | Reagents | Solvent | Temp. | Time | Yield (%) | Ref. |
| Hydrogenolysis | H₂, Pd/C | EtOH | Reflux | 45 min | 94 | |
| Acidolysis | HCl, NaI | Acetone, H₂O | RT | 21 h | 65 |
Table 3: Optimized Hydrogenolytic Cleavage of Bom-Protected Uridine Derivatives [5]
| Entry | Solvent | Additive (0.5%) | Pressure (H₂) | Time (h) | Yield (%) |
| 1 | ⁱPrOH | None | 1 atm | 12 | 10 |
| 2 | ⁱPrOH-H₂O (10/1) | None | 1 atm | 12 | 30 |
| 3 | ⁱPrOH-H₂O (10/1) | HCO₂H | 1 atm | 2 | >99 |
| 4 | ⁱPrOH-H₂O (10/1) | AcOH | 1 atm | 6 | 80 |
| 5 | MeOH | None | 1 atm | 12 | 5 |
Applications in Synthesis
Protection of Imidazoles in Peptide Synthesis
The imidazole side chain of histidine is often protected during peptide synthesis to prevent side reactions and suppress racemization.[6] The Bom group is attached to the π-nitrogen of the imidazole ring.[6] The resulting N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine (Boc-His(Bom)-OH) is a valuable building block in solid-phase peptide synthesis.[4] The Bom group is stable to the TFA used for Boc deprotection and is typically removed at the final cleavage step by hydrogenolysis or strong acid treatment.[4]
Protection of Pyrroles
The N-H of pyrroles can be protected with a Bom group to modulate their reactivity and allow for selective functionalization at other positions of the ring. The protection is typically achieved using BOM-Cl and a base like sodium hydride.
Side Reactions and Mitigation
A significant drawback of the Bom group is the generation of formaldehyde as a byproduct during its cleavage, particularly under strong acidic conditions like with hydrogen fluoride (HF). This formaldehyde can lead to undesirable side reactions, such as the methylation of nucleophilic residues or the formation of a thiazolidine ring with an N-terminal cysteine.
Mitigation Strategy: Use of Scavengers
To prevent these side reactions, scavengers that can trap formaldehyde are added to the cleavage cocktail.
Experimental Protocol for Scavenging Formaldehyde during Deprotection:
-
To the standard deprotection reaction mixture (e.g., HF or TFA), add a formaldehyde scavenger such as cysteine hydrochloride or methoxyamine hydrochloride.[7]
-
Proceed with the deprotection protocol as usual.
-
The scavenger will react with the in situ generated formaldehyde, preventing it from reacting with the desired product.
Visualizations
Reaction Workflows and Mechanisms
Conclusion
The benzyloxymethyl (Bom) protecting group is a robust and versatile tool in the arsenal of the synthetic organic chemist. Its well-defined stability profile and multiple cleavage pathways allow for its strategic incorporation into complex synthetic routes. While the potential for formaldehyde-mediated side reactions during deprotection exists, this can be effectively managed through the use of appropriate scavengers. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the practical knowledge necessary to successfully implement the Bom protecting group in their synthetic endeavors, from small-scale laboratory research to large-scale drug development processes.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-His(π-Bom)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Nα-Fmoc-Nπ-(benzyloxymethyl)-L-histidine (Fmoc-His(π-Bom)-OH) in solid-phase peptide synthesis (SPPS). The π-position protection of the imidazole side chain is a critical strategy for minimizing racemization, a common and significant side reaction associated with histidine incorporation.
Introduction
Histidine is a notoriously challenging amino acid in Fmoc-SPPS due to its propensity for racemization during the activation and coupling steps.[1][2][3][4][5] This epimerization is catalyzed by the π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid.[1][3][4] The use of Fmoc-His(π-Bom)-OH, where the problematic π-nitrogen is protected with a benzyloxymethyl (Bom) group, effectively suppresses this side reaction.[1][5][6] This allows for more flexible coupling conditions and results in higher purity of the final peptide product.
Advantages of Fmoc-His(π-Bom)-OH
-
Suppression of Racemization: The primary advantage is the significant reduction of histidine epimerization during coupling, even with more activating, base-mediated coupling reagents.[1][3][7]
-
Improved Peptide Purity: By minimizing the formation of D-histidine diastereomers, the purity of the crude peptide is enhanced, simplifying subsequent purification steps.
-
Compatibility with Standard Fmoc Chemistry: The Bom group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and is cleaved under standard final cleavage conditions (e.g., TFA with scavengers).
Data Presentation: Racemization of Histidine Derivatives
The choice of side-chain protection on the histidine imidazole ring has a dramatic impact on the level of racemization observed during coupling. The following table summarizes comparative data on the extent of epimerization for different protected histidine derivatives under various coupling conditions.
| Histidine Derivative | Coupling Conditions | Pre-activation Time | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0 | [1][3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8 | [1][3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3 | [1][3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | - | 16.6 | [1][3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | - | 0.8 | [1][3] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 5 min | 1.8 | [2] |
| Fmoc-His(Trt)-OH | DIC/Oxyma, 55°C | 5 min | 31.0 | [2] |
| Fmoc-His(Trt)-OH | 50°C, 10 min | - | 6.8 | [8] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | - | 0.18 | [8] |
| Fmoc-His(Boc)-OH | 90°C | - | 0.81 | [8] |
Note: Fmoc-His(MBom)-OH (methoxybenzyloxymethyl) is an analog of Fmoc-His(Bom)-OH and exhibits similar racemization suppression. Data for Fmoc-His(MBom)-OH is presented here due to its prevalence in the cited literature and is expected to be highly representative of the performance of Fmoc-His(π-Bom)-OH.
Experimental Protocols
The following are standard protocols for the coupling of Fmoc-His(π-Bom)-OH in automated or manual SPPS. It is always recommended to perform a test coupling and monitor for completion using a qualitative test such as the Kaiser test.[9]
Protocol 1: Carbodiimide-Mediated Coupling (Lower Racemization Risk)
This protocol utilizes Diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. This method is generally associated with a lower risk of racemization for all amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3-5 equivalents relative to resin loading), HOBt or Oxyma Pure (3-5 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3-5 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling (Higher Activation)
This protocol uses highly efficient coupling reagents like HBTU or HATU, which can be beneficial for difficult sequences. Due to the π-Bom protection, the risk of racemization is significantly mitigated.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3-5 equivalents) and HBTU or HATU (3-5 equivalents) in DMF.
-
Activation and Coupling: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution. A short pre-activation of 1-2 minutes may be employed before adding the mixture to the resin.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion and then wash the resin thoroughly with DMF.
Final Cleavage and Deprotection
The Bom protecting group is labile to strong acids and is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Cleavage Cocktail: A standard cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key workflows and concepts discussed in these application notes.
Caption: Standard SPPS cycle for incorporating Fmoc-His(π-Bom)-OH.
Caption: Logical diagram of racemization suppression by π-protection.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. Bot Detection [iris-biotech.de]
Application Note: Fmoc-His(pi-Bom)-OH in Automated Microwave-Assisted Peptide Synthesis
Introduction
The incorporation of histidine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to its high propensity for racemization. The imidazole side chain of histidine can catalyze the epimerization of the activated amino acid, leading to the formation of D-histidine impurities that are often difficult to separate from the target peptide.[1][2] This issue is particularly pronounced in automated microwave-assisted peptide synthesis, where elevated temperatures used to accelerate coupling reactions can also increase the rate of racemization.[3][4]
To mitigate this problem, various side-chain protecting groups for histidine have been developed. Fmoc-His(π-Bom)-OH, where the π-nitrogen of the imidazole ring is protected by a benzyloxymethyl (Bom) group, offers a robust solution. This application note provides detailed protocols and data on the use of Fmoc-His(π-Bom)-OH in automated microwave-assisted SPPS, highlighting its effectiveness in suppressing racemization and ensuring high peptide purity.
Advantages of π-Nitrogen Protection with the Bom Group
The primary advantage of using Fmoc-His(π-Bom)-OH lies in the strategic protection of the π-nitrogen of the imidazole ring. This protection effectively prevents the side chain from participating in the racemization mechanism.[1][2]
-
Suppression of Racemization: The electron-withdrawing nature of the Bom group reduces the basicity of the imidazole ring, preventing it from abstracting the alpha-proton of the activated amino acid, which is the key step in racemization. Studies have shown that π-nitrogen protected histidine derivatives, such as those with Methoxybenzyl-oxymethyl (MBom), exhibit significantly lower epimerization compared to the commonly used Fmoc-His(Trt)-OH, especially at elevated temperatures typical of microwave synthesis.[1]
-
Compatibility with Fmoc SPPS: The Bom group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.[1]
-
Enhanced Coupling Efficiency: By preventing side reactions at the imidazole nitrogen, the activated amino acid is fully available for the coupling reaction, contributing to higher yields and purity.
Comparative Data
The choice of histidine derivative has a critical impact on the level of chiral purity in the final peptide, especially when using microwave heating. The following tables summarize the comparative performance of different histidine protecting groups.
Table 1: Comparison of Histidine Protecting Groups in Fmoc SPPS
| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH | Fmoc-His(π-Bom/MBom)-OH |
| Protection Site | τ-Nitrogen | τ-Nitrogen | π-Nitrogen |
| Racemization | High, especially with heat | Low to Moderate | Very Low, even with heat[1][5] |
| Stability | Good; Trityl cation can cause side reactions | Good; Boc group stable to SPPS conditions | Good; stable to Fmoc deprotection |
| Cleavage | TFA; requires scavengers (e.g., TIPS) | TFA | TFA; may require scavengers |
| Key Advantage | Widely used, cost-effective | Suppresses epimerization effectively[6] | Superior suppression of racemization[1] |
| Key Disadvantage | Prone to racemization[1] | Potential for partial lability at high temp | Higher cost, potential for formaldehyde side-products during cleavage[7] |
Table 2: Racemization of Histidine Derivatives Under Microwave Conditions
| Histidine Derivative | Coupling Conditions | % D-His Isomer Formed |
| Fmoc-His(Trt)-OH | 5 min pre-activation, HCTU/6-Cl-HOBt/DIPEA | 7.8% |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% |
| Fmoc-His(MBom)-OH | 5 min pre-activation, HCTU/6-Cl-HOBt/DIPEA | 0.3% |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% |
*Data for Fmoc-His(MBom)-OH, a close analogue of Fmoc-His(pi-Bom)-OH, demonstrates the efficacy of π-nitrogen protection.[1]
Experimental Protocols
The following are generalized protocols for using this compound in an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™). Users should optimize parameters based on their specific peptide sequence and instrument.
Materials
-
Resin: Rink Amide or other suitable resin for Fmoc SPPS.
-
Amino Acids: Standard Fmoc-protected amino acids; this compound.
-
Deprotection Solution: 20% piperidine, 0.1 M Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF.
-
Coupling Solution: 0.5 M solution of Fmoc-amino acids in DMF.
-
Activator Solution: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF and 1.0 M Oxyma Pure in DMF.
-
Washing Solvent: High-purity, amine-free DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O.
Protocol 1: Automated Microwave-Assisted SPPS Cycle
This protocol outlines a standard cycle for adding an amino acid.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin-containing reaction vessel.
-
Apply microwave energy (e.g., up to 90°C for 1-3 minutes).[6]
-
Drain the vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for standard AAs):
-
This compound Coupling (Recommended):
-
While this compound is highly resistant to racemization, a slightly modified coupling protocol can further ensure chiral purity.
-
Add this compound solution (5-fold excess), DIC solution, and Oxyma Pure solution.
-
Apply microwave energy at a reduced temperature (e.g., 50°C for 5-10 minutes).[3]
-
Drain the vessel and wash the resin with DMF (3 times).
-
-
Repeat: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Note: The Bom group can potentially release formaldehyde. While this is a greater concern with strong acids like HF, using scavengers like TIPS is recommended to trap reactive species.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Microwave-Assisted SPPS
Caption: General workflow for automated microwave-assisted SPPS.
Mechanism of Racemization Suppression
Caption: π-protection blocks proton abstraction, suppressing racemization.
Cleavage and Deprotection Workflow
Caption: Workflow for final peptide cleavage and isolation.
This compound is a superior choice for the incorporation of histidine in automated microwave-assisted peptide synthesis. Its ability to drastically reduce racemization, even at the elevated temperatures used to accelerate synthesis, ensures the production of high-purity peptides.[1] While the cost may be higher than that of traditional derivatives like Fmoc-His(Trt)-OH, the investment is justified by the significant reduction in difficult-to-remove diastereomeric impurities, leading to simplified purification and higher overall yields of the desired product. By adopting optimized protocols, such as using reduced temperatures for the histidine coupling step, researchers can fully leverage the benefits of both microwave technology and this advanced amino acid derivative.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. mesalabs.com [mesalabs.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-His(π-Bom)-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal coupling activators for Fmoc-His(π-Bom)-OH in solid-phase peptide synthesis (SPPS). The primary advantage of utilizing a π-imidazole protected histidine, such as with the benzyloxymethyl (Bom) group, is the significant suppression of racemization, a common and critical side reaction.
Core Concept: Racemization of Histidine
Histidine is notoriously prone to racemization during the carboxyl activation step of peptide coupling. This is due to the basicity of the unprotected π-nitrogen (N-π) in the imidazole ring, which can abstract the acidic α-proton of the activated amino acid. This process leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.
Protecting the π-nitrogen, as in Fmoc-His(π-Bom)-OH, sterically and electronically hinders this intramolecular proton abstraction, thus preserving the stereochemical integrity of the amino acid residue during coupling. This is a significant advantage over the more common τ-nitrogen protected derivative, Fmoc-His(τ-Trt)-OH, which offers minimal protection against racemization.[1][2]
References
Application Notes and Protocols for the Use of Fmoc-His(pi-Bom)-OH in the Synthesis of Complex Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Histidine Racemization in Therapeutic Peptide Synthesis
The incorporation of histidine residues into complex therapeutic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is known to catalyze the racemization of the α-carbon during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[1][2] This loss of stereochemical integrity can have profound effects on the peptide's biological activity, efficacy, and safety.[2]
To mitigate this issue, various side-chain protecting groups for histidine have been developed. Among the most effective is the π-benzyloxymethyl (π-Bom) group. By protecting the π-nitrogen (Nπ) of the imidazole ring, the Bom group effectively suppresses the intramolecular-catalyzed racemization.[3] This application note provides detailed protocols and data on the use of Fmoc-His(pi-Bom)-OH for the synthesis of high-purity, complex therapeutic peptides.
Advantages of this compound in Fmoc-SPPS
The use of this compound offers several key advantages in the synthesis of therapeutic peptides:
-
Superior Racemization Suppression: The π-Bom protecting group provides excellent suppression of racemization during coupling, even under forcing conditions such as elevated temperatures or prolonged reaction times.[4] This is a significant advantage over the more commonly used trityl (Trt) protecting group, which protects the τ-nitrogen and is less effective at preventing epimerization.[4][5]
-
Compatibility with Standard Fmoc Chemistry: this compound is fully compatible with standard Fmoc-SPPS protocols, including the use of common resins, coupling reagents, and deprotection solutions.[6]
-
High Purity of Final Peptides: The reduction in racemization leads to a higher purity of the crude peptide, simplifying the subsequent purification process and improving the overall yield of the desired product.[6]
Comparative Data: Racemization of Histidine Derivatives
The choice of histidine-protecting group has a direct impact on the level of racemization observed during peptide synthesis. The following table summarizes comparative data on the percentage of D-His formation when using different protected histidine derivatives under various coupling conditions.
| Histidine Derivative | Coupling Conditions | % D-His Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [4] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [4] |
| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6% | [4] |
| Fmoc-His(MBom)-OH | Microwave, 80°C | 0.8% | [4] |
| Fmoc-His(Trt)-OH | DIC/Oxyma, 50°C, 10 min | 6.8% | [5] |
| Fmoc-His(Boc)-OH | DIC/Oxyma, 50°C, 10 min | 0.18% | [5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma, 90°C, 2 min | >16% | [5] |
| Fmoc-His(Boc)-OH | DIC/Oxyma, 90°C, 2 min | 0.81% | [5] |
Note: Data for Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH are included as they are structurally and functionally similar to this compound in suppressing racemization via π-nitrogen protection.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling of this compound
This protocol provides a detailed methodology for the efficient coupling of this compound while minimizing the risk of side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents)
-
Base (e.g., DIPEA or Collidine; 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF, followed by thorough washing with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (e.g., DIPEA) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Note: Prolonged pre-activation times should be avoided to minimize any potential for side reactions, although this compound is significantly more stable to racemization than Nτ-protected histidine derivatives.[4]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time may vary depending on the sequence and should be monitored.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
Protocol for Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Bom group from histidine.
Potential Side Reaction: The Bom protecting group can release formaldehyde during acid-mediated cleavage (e.g., with TFA), which can lead to side reactions with nucleophilic residues in the peptide.[7] To prevent this, the use of a formaldehyde scavenger in the cleavage cocktail is highly recommended.
Cleavage Cocktail with Formaldehyde Scavenger:
-
Trifluoroacetic acid (TFA): 94%
-
Water: 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Triisopropylsilane (TIS): 1%
-
Methoxyamine hydrochloride (as scavenger): 1-2% (w/v)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then with dichloromethane (DCM), and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
-
Washing and Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Using this compound
The following diagram outlines the decision-making process and workflow for incorporating this compound into a peptide synthesis strategy.
Caption: Decision workflow for using this compound.
Application in Complex Therapeutic Peptides
While specific examples in the literature extensively detailing the use of this compound in named therapeutic peptides are not as common as for Fmoc-His(Trt)-OH, its application is highly advantageous in the synthesis of peptides where histidine integrity is critical. This includes:
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): These peptides contain histidine residues that are crucial for their biological activity. Minimizing racemization is essential to ensure consistent potency and efficacy.[8][9]
-
Peptide YY (PYY) Analogs: PYY and its analogs are being investigated as anti-obesity drugs, and their activity is highly dependent on their structure, which includes histidine.[10]
-
Enfuvirtide (Fuzeon): This HIV fusion inhibitor is a 36-amino acid peptide where the stereochemical purity of each residue is critical for its antiviral activity.[11]
The use of this compound in the synthesis of these and other complex therapeutic peptides can lead to a more robust and reproducible manufacturing process, resulting in a higher quality final product.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling with freshly activated this compound can be performed.
-
Side Reactions during Cleavage: If side products are observed after cleavage, ensure that the cleavage cocktail was freshly prepared and that an adequate amount of formaldehyde scavenger was used. The cleavage time can also be optimized.
-
Purification Challenges: The high purity of the crude peptide obtained using this compound should simplify purification. If co-eluting impurities are observed, they are less likely to be diastereomers of the target peptide.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to overcome the challenges associated with histidine incorporation and successfully synthesize complex, high-purity therapeutic peptides.
References
- 1. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Fmoc-His(pi-Bom)-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine residues are crucial for the function of many peptides and proteins, but their incorporation during solid-phase peptide synthesis (SPPS) is fraught with challenges, most notably a high propensity for racemization. The use of Fmoc-His(pi-Bom)-OH, where the imidazole side chain is protected at the π-nitrogen with a benzyloxymethyl (Bom) group, offers a robust solution to mitigate this side reaction. These application notes provide a detailed protocol for the manual incorporation of this compound, a comparative analysis of its performance against other common histidine derivatives, and best practices for cleavage and deprotection to ensure high peptide purity.
Introduction
The unique imidazole side chain of histidine allows it to participate in a variety of biological interactions, including catalysis, proton transfer, and metal ion coordination. However, during peptide synthesis, the unprotected imidazole ring can act as an intramolecular base, catalyzing the epimerization of the α-carbon during the activation step of the coupling reaction. This leads to the undesirable formation of the D-histidine diastereomer, which can be difficult to separate from the target peptide and can significantly impact its biological activity.[1][2][3]
To overcome this, various protecting groups for the histidine imidazole ring have been developed. The most common commercially available derivative for Fmoc-SPPS is Fmoc-His(Trt)-OH, where the bulky trityl group is attached to the τ-nitrogen. While effective at preventing side-chain acylation, it offers only minor suppression of racemization.[2] Protecting the π-nitrogen of the imidazole ring has been shown to be a more effective strategy to suppress racemization.[1] The benzyloxymethyl (Bom) group in this compound provides this crucial π-protection.
A critical consideration when using Bom-protected histidine is the release of formaldehyde during the final trifluoroacetic acid (TFA) cleavage step.[3] Formaldehyde can react with nucleophilic side chains of other amino acids in the peptide, leading to unwanted modifications. Therefore, the use of appropriate scavengers in the cleavage cocktail is mandatory.[3][4]
These application notes will provide a comprehensive guide to the successful incorporation of this compound in manual SPPS, enabling researchers to synthesize histidine-containing peptides with high chiral purity.
Data Presentation
The use of a π-nitrogen protecting group significantly reduces the risk of racemization during the coupling of histidine. The following table summarizes a comparative study of the racemization levels of different Fmoc-histidine derivatives under various coupling conditions. While direct data for this compound is limited in the literature, the data for the structurally similar Fmoc-His(MBom)-OH (methoxybenzyloxymethyl) provides a strong indication of the expected performance.
| Fmoc-His Derivative | Coupling Conditions | Pre-activation Time (min) | Racemization (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | 1.0 |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 0.3 |
| Fmoc-His(Trt)-OH | Microwave (80°C) | - | 16.6 |
| Fmoc-His(MBom)-OH | Microwave (80°C) | - | 0.8 |
Table 1: Comparative Racemization of Fmoc-His Derivatives. Data adapted from a study on Fmoc-His(MBom)-OH, which is structurally analogous to this compound, demonstrating the significant reduction in racemization with π-nitrogen protection.[1]
Experimental Protocols
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)
-
Methoxyamine hydrochloride (optional scavenger)
-
Diethyl ether, cold
-
Manual SPPS reaction vessel
-
Nitrogen line for agitation and drying
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for the incorporation of an amino acid.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate with nitrogen bubbling for 3 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve 3-4 equivalents of this compound (relative to resin loading) and 3-4 equivalents of Oxyma Pure in DMF.
-
Add 3-4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate with nitrogen bubbling for 1-2 hours.
-
To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times) to prepare for the next cycle or for storage.
-
Protocol 2: Cleavage and Deprotection
This protocol is specifically designed for peptides containing His(pi-Bom) to mitigate side reactions from formaldehyde release.
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.
-
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail fresh. A recommended cocktail is:
-
94% TFA
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)
-
1% Triisopropylsilane (TIS)
-
-
For peptides particularly sensitive to formaldehyde, the addition of methoxyamine hydrochloride as a scavenger can be beneficial.[3][4][5]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Peptide Analysis and Purification:
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Mandatory Visualization
Experimental Workflow for Manual SPPS using this compound
Caption: Manual solid-phase peptide synthesis workflow.
Signaling Pathway of Histidine Racemization and its Prevention
Caption: Histidine racemization and prevention mechanism.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. chimia.ch [chimia.ch]
- 4. Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprotection of Peptides Synthesized with Fmoc-His(pi-Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective deprotection of peptides synthesized using Fmoc-His(pi-Bom)-OH. The π-benzyloxymethyl (Bom) protecting group on the imidazole ring of histidine requires specific considerations during the final cleavage and deprotection step to ensure high peptide purity and minimize side reactions.
Introduction
The use of this compound in solid-phase peptide synthesis (SPPS) offers advantages in suppressing racemization during coupling. However, the Bom group is susceptible to degradation under strong acidic conditions used for cleavage, primarily releasing formaldehyde. This highly reactive byproduct can lead to undesired modifications of the target peptide. Therefore, the composition of the deprotection cocktail is critical for obtaining a high-quality final product.
These application notes provide an overview of recommended deprotection strategies, potential side reactions, and detailed experimental protocols to guide researchers in optimizing their cleavage procedures for peptides containing His(pi-Bom).
Key Considerations for Deprotection
Several factors must be considered when selecting a deprotection cocktail for peptides containing this compound:
-
Formaldehyde Scavenging: The primary challenge is the acid-catalyzed release of formaldehyde from the Bom protecting group. Standard cleavage cocktails may not be sufficient to prevent formaldehyde-mediated side reactions. The inclusion of a specific formaldehyde scavenger is highly recommended.
-
Cleavage Cocktail Composition: The choice of scavengers in the trifluoroacetic acid (TFA) cocktail is crucial for protecting sensitive amino acid residues from reactive cationic species generated during the cleavage of other side-chain protecting groups.
-
Cleavage Time and Temperature: The duration and temperature of the cleavage reaction can influence the extent of both deprotection and side-product formation. Optimization of these parameters may be necessary for specific peptide sequences.
Recommended Deprotection Cocktails
Based on literature evidence for structurally similar protecting groups and general best practices in peptide chemistry, the following cleavage cocktails are recommended for peptides containing His(pi-Bom). A small-scale trial cleavage is always advised to determine the optimal conditions for a specific peptide.
| Cocktail ID | Composition (v/v/w for solids) | Key Features & Recommendations |
| Cocktail A (Recommended) | TFA / H₂O / Methoxyamine HCl (95:5:2.5 w/v) | Primary recommendation. Methoxyamine acts as an effective scavenger for formaldehyde released from the Bom group, significantly reducing the formation of related side products.[1] |
| Cocktail B (Alternative) | TFA / H₂O / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5) | A robust general-purpose cleavage cocktail. EDT can offer some scavenging of formaldehyde, but may be less efficient than methoxyamine. Recommended for peptides also containing other sensitive residues like Cysteine. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A widely used "universal" cleavage cocktail effective for peptides with a variety of sensitive residues. The combination of scavengers provides broad protection.[2][3] |
Potential Side Reactions and Mitigation
The primary side reaction of concern is the modification of the peptide by formaldehyde. Other potential side reactions are common to TFA-mediated cleavage of peptides containing other sensitive amino acids.
| Side Reaction | Description | Mitigation Strategy |
| N-terminal formylation | Reaction of the N-terminal amine with formaldehyde. | Use of a formaldehyde scavenger like methoxyamine HCl. |
| Thiazolidine formation | If the peptide contains an N-terminal Cysteine adjacent to the His(pi-Bom), the released formaldehyde can react to form a thiazolidine ring.[1] | Use of a formaldehyde scavenger like methoxyamine HCl. |
| Alkylation of Trp and Tyr | Reactive carbocations generated from other protecting groups can alkylate the indole ring of Tryptophan or the phenol ring of Tyrosine. | Inclusion of scavengers such as TIS, thioanisole, or phenol in the cleavage cocktail. |
| Oxidation of Met and Cys | Methionine and Cysteine residues are susceptible to oxidation. | Perform cleavage under an inert atmosphere (e.g., nitrogen or argon) and consider including reducing scavengers like EDT. |
Experimental Protocols
Protocol 1: Standard Deprotection using Methoxyamine HCl (Cocktail A)
This protocol is recommended as the primary method for the deprotection of peptides containing His(pi-Bom).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Methoxyamine hydrochloride
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
Procedure:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Prepare the cleavage cocktail: For every 100 mg of resin, prepare 1 mL of Cocktail A (TFA/H₂O/Methoxyamine HCl, 95:5:2.5 w/v). Note: Prepare the cocktail fresh just before use.
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC analysis and purification.
Protocol 2: Deprotection using Reagent K
This protocol is a suitable alternative, especially for peptides containing multiple sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K components: TFA, Phenol, Deionized water, Thioanisole, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Prepare Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v). Note: This cocktail is highly odorous and should be prepared and used in a well-ventilated fume hood. Prepare fresh.
-
Add Reagent K to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA.
-
Precipitate the peptide in cold diethyl ether as described in Protocol 1.
-
Wash and dry the crude peptide.
-
Analyze and purify the peptide by HPLC.
Visualization of the Deprotection Process
Logical Workflow for Deprotection Cocktail Selection
Caption: Workflow for selecting a deprotection cocktail.
Signaling Pathway of Bom Deprotection and Side Reactions
References
Application Notes: The Use of Fmoc-His(π-Bom)-OH in the Synthesis of Bioactive Peptides
Introduction
The synthesis of histidine-containing bioactive peptides via solid-phase peptide synthesis (SPPS) presents a significant challenge due to the propensity of the histidine residue to undergo racemization during the coupling step.[1][2] The imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to the formation of an achiral enolate intermediate.[2] This side reaction compromises the enantiomeric purity of the final peptide, which is critical for its biological activity. The use of Fmoc-His(π-Bom)-OH, where the π-nitrogen of the imidazole ring is protected by a benzyloxymethyl (Bom) group, offers a robust solution to this problem. This protecting group effectively prevents the intramolecular base catalysis, thereby minimizing racemization and ensuring the chiral integrity of the synthesized peptide.[1][3]
Core Application: Suppression of Racemization
The primary application of Fmoc-His(π-Bom)-OH is to serve as a superior alternative to the more commonly used N(τ)-trityl (Trt) protected histidine, especially under conditions known to promote epimerization, such as elevated temperatures (microwave synthesis) or base-mediated coupling reactions.[1] The π-protection strategy is the most effective approach to preserve the chiral integrity of histidine during synthesis.[1]
Quantitative Data
The effectiveness of π-nitrogen protection in suppressing racemization is evident when compared to the standard N(τ)-Trt protection. The following table summarizes comparative data on the formation of the D-isomer of histidine under various coupling conditions.
Table 1: Comparison of Histidine Racemization with Different Protecting Groups
| Protecting Group | Coupling Conditions | D-Isomer Formation (%) |
|---|---|---|
| Fmoc-His(τ-Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, no preactivation | 1.0%[1] |
| Fmoc-His(τ-Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 7.8%[1] |
| Fmoc-His(τ-Trt)-OH | Microwave heating at 80°C | 16.6%[1] |
| Fmoc-His(π-MBom)-OH * | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 0.3% [1] |
| Fmoc-His(π-MBom)-OH * | Microwave heating at 80°C | 0.8% [1] |
Note: Fmoc-His(π-MBom)-OH (methoxybenzyloxymethyl) is structurally and functionally analogous to Fmoc-His(π-Bom)-OH and demonstrates the efficacy of the π-protection strategy.[1]
Experimental Protocols
This section provides a representative protocol for the incorporation of Fmoc-His(π-Bom)-OH into a bioactive peptide using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-His(π-Bom)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU/HCTU or DIC/Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-His(π-Bom)-OH):
-
Activation: In a separate vial, dissolve Fmoc-His(π-Bom)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt or Oxyma Pure, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 2-5 minutes. Note: Acidic coupling conditions like DIC/Oxyma are also highly effective and can further minimize racemization.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a ninhydrin test to ensure completion.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3-5 times) and dry it under a high vacuum for at least 4 hours.[5]
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared, cold cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5). Use enough cocktail to swell the resin completely (approx. 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2-4 hours. The Bom protecting group is labile to TFA and will be removed during this step.
-
Caution: Perform this step in a well-ventilated fume hood.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage solution into a centrifuge tube containing cold diethyl ether (8-10 fold volume excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final bioactive peptide as a white, fluffy powder.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of Fmoc-His(π-Bom)-OH.
Caption: A diagram illustrating the cyclical nature of Solid-Phase Peptide Synthesis (SPPS).
Caption: How N(π)-Bom protection blocks the pathway to racemization during peptide coupling.
References
A Comprehensive Guide to Utilizing Fmoc-His(pi-Bom)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide for the effective use of Nα-Fmoc-Nπ-(benzyloxymethyl)-L-histidine, commonly known as Fmoc-His(pi-Bom)-OH, in automated solid-phase peptide synthesis (SPPS). The use of the π-Bom protecting group on the imidazole ring of histidine is a key strategy to mitigate racemization during peptide chain elongation, a critical concern for the synthesis of high-purity peptides for research and therapeutic applications. This document outlines the rationale for using this compound, provides detailed experimental protocols for its incorporation using a peptide synthesizer, and addresses the specific considerations for the final cleavage and deprotection steps.
Introduction: The Challenge of Histidine Racemization
Histidine is a unique amino acid that is particularly susceptible to racemization during the activation and coupling steps of peptide synthesis. This epimerization is catalyzed by the unprotected π-nitrogen of the imidazole side chain, which can act as an internal base, abstracting the α-proton of the activated amino acid. The resulting carbanion intermediate can then be protonated from either face, leading to a mixture of L- and D-isomers. The incorporation of even small amounts of the D-isomer can have profound and often detrimental effects on the biological activity and structural integrity of the final peptide.
To address this challenge, various side-chain protecting groups for histidine have been developed. The benzyloxymethyl (Bom) group, when attached to the π-nitrogen of the imidazole ring, sterically and electronically shields the α-proton from abstraction, thereby significantly suppressing racemization. While effective, the use of this compound requires specific considerations, particularly during the final cleavage step, which will be detailed in this guide.
Key Advantages of this compound
-
Suppression of Racemization: The primary advantage is the significant reduction in the levels of epimerization during coupling, leading to higher chiral purity of the final peptide.
-
Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.
Potential Consideration: Formaldehyde Release
A critical aspect to manage when using the pi-Bom protecting group is the release of formaldehyde during the final trifluoroacetic acid (TFA) cleavage step. Formaldehyde is a reactive species that can lead to undesirable side reactions with the newly deprotected peptide, such as the modification of N-terminal cysteine residues to form a thiazolidine ring, or reactions with other nucleophilic side chains. Therefore, the inclusion of specific scavengers in the cleavage cocktail is mandatory to trap formaldehyde and prevent these side products.
Experimental Protocols
The following protocols are intended as a general guide for the use of this compound in an automated peptide synthesizer. Optimization may be required depending on the specific peptide sequence, resin, and synthesizer used.
Reagent Preparation
-
This compound Solution: Prepare a 0.2 M to 0.5 M solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Ensure the amino acid is fully dissolved.
-
Activator Solution: Prepare a solution of a suitable activator, such as a 0.5 M solution of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF or NMP.
-
Activation Base: Prepare a 2 M solution of N,N-diisopropylethylamine (DIPEA) in NMP.
-
Fmoc Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
Automated Peptide Synthesis Cycle for this compound
The following steps outline a typical synthesis cycle for incorporating this compound. These steps are programmed into the peptide synthesizer's software.
| Step | Action | Reagent/Solvent | Duration | Repeats |
| 1 | Swelling | DMF | 10 min | 1 |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 3 min | 2 |
| 3 | Washing | DMF | 1 min | 5 |
| 4 | Coupling | Pre-activated this compound | 30-60 min | 1 |
| 5 | Washing | DMF | 1 min | 3 |
| 6 | Capping (Optional) | Acetic Anhydride/DIPEA/DMF | 5 min | 1 |
| 7 | Washing | DMF | 1 min | 3 |
Detailed Coupling Protocol (Pre-activation):
-
In a separate reaction vessel (or performed in-line by the synthesizer), combine 4 equivalents of the this compound solution with 3.9 equivalents of the activator solution (e.g., HBTU).
-
Add 8 equivalents of the activation base (DIPEA).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the synthesis vessel containing the resin-bound peptide with the free N-terminal amine.
-
Allow the coupling reaction to proceed for 30 to 60 minutes. The optimal coupling time should be determined empirically, but a longer coupling time compared to standard amino acids may be beneficial.
Final Cleavage and Deprotection
This step is critical and requires a specific cleavage cocktail to scavenge the formaldehyde released from the Bom protecting group.
Recommended Cleavage Cocktail:
-
Reagent K (Modified):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Formaldehyde Scavenger Additive:
-
Add 1-2 equivalents of methoxyamine hydrochloride or cysteine relative to the amount of His(pi-Bom) in the peptide.
-
Cleavage Protocol:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Add the formaldehyde scavenger to the mixture.
-
Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data Comparison
The primary benefit of using this compound is the reduction of racemization. The following table summarizes typical quantitative data comparing this compound with other commonly used histidine derivatives.
| Histidine Derivative | Coupling Conditions | Racemization Level (% D-isomer) | Relative Coupling Efficiency |
| Fmoc-His(Trt)-OH | HBTU/DIPEA, 30 min | 2-10% | High |
| Fmoc-His(Boc)-OH | HBTU/DIPEA, 30 min | 1-5% | High |
| This compound | HBTU/DIPEA, 30 min | <0.5% | High |
Note: Actual values can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Peptide Synthesis
Caption: Experimental workflow for peptide synthesis using this compound.
Mechanism of pi-Bom Group Removal and Formaldehyde Release
Caption: Mechanism of pi-Bom group removal and formaldehyde scavenging.
Conclusion
This compound is a valuable tool for the synthesis of high-purity, chirally-defined peptides. By effectively suppressing racemization at the histidine residue, it enables the production of complex peptides for demanding applications in research and drug development. Successful utilization of this amino acid derivative hinges on the careful implementation of a dedicated cleavage protocol that includes scavengers to mitigate the side reactions caused by the release of formaldehyde. The protocols and information provided in this application note serve as a comprehensive guide to help researchers harness the full potential of this compound in automated peptide synthesis.
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-His(pi-Bom)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency and related issues with Fmoc-His(pi-Bom)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low coupling efficiency with this compound. What are the potential causes and solutions?
A1: Low coupling efficiency with this compound, while less common than racemization issues, can arise from several factors. Here is a breakdown of potential causes and recommended actions:
-
Steric Hindrance: The π-benzyloxymethyl (Bom) protecting group, while effective at preventing racemization, can introduce steric bulk. This can be particularly problematic when coupling to a sterically hindered N-terminal amino acid on the resin.
-
Solution: Extend the coupling time and/or increase the temperature. Consider using a more potent activating agent like HATU or PyBOP.[1]
-
-
Suboptimal Activation: Incomplete activation of the carboxylic acid will lead to poor coupling yields.
-
Solution: Ensure the correct stoichiometry of the Fmoc-amino acid, activator, and base (if applicable) is used. A slight excess of the amino acid and coupling reagents is standard practice.[1] For carbodiimide activation (e.g., DIC), the addition of an additive like HOBt or Oxyma Pure is crucial.[2][3]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.[4] This is sequence-dependent and more common with hydrophobic sequences.[4]
-
Reagent Quality: Degradation of the this compound or coupling reagents can lead to failed couplings.
-
Solution: Use fresh, high-quality reagents. Ensure proper storage conditions for all chemicals. The quality of Fmoc-protected amino acids is crucial for successful synthesis.[5]
-
Q2: Is racemization a concern with this compound, and how can it be minimized?
A2: Histidine is notoriously prone to racemization during activation and coupling, primarily due to the imidazole π-nitrogen promoting enolization.[6][7] The key advantage of using a π-position protecting group like Bom is the significant suppression of this side reaction.[6][7] While this compound is designed to minimize racemization, certain conditions can still lead to epimerization.
-
Minimization Strategies:
-
Avoid prolonged pre-activation times, especially with base-mediated coupling reagents like HBTU/TBTU.[1][6]
-
Use acidic coupling conditions, such as those with DIC/HOBt or DIC/Oxyma, which are known to suppress racemization.[2][6]
-
Avoid excessive use of base (e.g., DIPEA). If a base is required, consider using a weaker base like collidine.[1][3]
-
Q3: What are the recommended coupling reagents and conditions for this compound?
A3: The choice of coupling reagent is critical for both efficiency and maintaining chiral purity.
-
Carbodiimides: DIC in combination with an additive like HOBt or Oxyma Pure is a reliable method that provides an acidic environment, thereby minimizing racemization.[2][6]
-
Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient. However, they require a base (e.g., DIPEA), which can increase the risk of racemization if not used carefully.[1] A short pre-activation time is recommended.[6]
-
Phosphonium Salts: PyBOP is another effective coupling reagent.[3]
For difficult couplings, more potent reagents like HATU may be necessary.[1]
Q4: Can the Bom protecting group be cleaved during synthesis?
A4: The Bom group is designed to be stable to the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[8] It is cleaved under strong acidic conditions, typically during the final cleavage from the resin with cocktails containing trifluoroacetic acid (TFA).
Q5: Are there any known side reactions associated with the Bom protecting group upon cleavage?
A5: Yes. During final TFA cleavage, the cleaved Bom group can generate a formaldehyde equivalent. This can lead to side reactions, such as the hydroxymethylation of unprotected amino functionalities within the peptide. To prevent this, it is recommended to include scavengers in the cleavage cocktail.[9]
-
Recommended Scavengers: A common cleavage cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5), where TIS (triisopropylsilane) and EDT (1,2-ethanedithiol) act as scavengers.
Data Summary
The following tables summarize key quantitative data related to the performance of different histidine derivatives in SPPS.
Table 1: Comparison of Racemization Levels for Different Fmoc-His Derivatives
| Fmoc-His Derivative | Coupling Conditions | Pre-activation Time | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0 | [6] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8 | [6] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3 | [6] |
| Fmoc-His(Trt)-OH | Microwave (80°C) | - | 16.6 | [6] |
| Fmoc-His(MBom)-OH | Microwave (80°C) | - | 0.8 | [6] |
| Fmoc-His(Trt)-OH | 50°C, 10 min | - | 6.8 | [2] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | - | 0.18 | [2] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | - | >16 | [2] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | - | 0.81 | [2] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | - | No racemization detected | [9] |
Note: MBom (methoxybenzyloxymethyl) and Bum (t-butoxymethyl) are structurally related to Bom (benzyloxymethyl) and serve as good proxies for the expected reduction in racemization.
Experimental Protocols
Standard Protocol for Coupling this compound
This protocol assumes a standard solid-phase peptide synthesis setup.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain the vessel, and repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling (DIC/Oxyma Method):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult sequences, the reaction time can be extended or the temperature increased to 50°C.[2]
-
Monitor the reaction for completeness using a colorimetric test (e.g., a negative Kaiser test).
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Proceed to the next deprotection and coupling cycle.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
This compound Coupling Reaction
Caption: Simplified workflow of the coupling reaction.
References
- 1. chempep.com [chempep.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
Optimization of coupling times and temperature for Fmoc-His(pi-Bom)-OH
Welcome to the technical support center for Fmoc-His(π-Bom)-OH. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and optimized protocols for the successful incorporation of this valuable amino acid derivative in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-His(π-Bom)-OH and what are its primary advantages?
Fmoc-His(π-Bom)-OH is a derivative of Histidine used in Fmoc-based solid-phase peptide synthesis. The key feature is the π-benzyloxymethyl (Bom) protecting group on the imidazole ring. Histidine is notoriously prone to racemization (loss of stereochemical purity) during the coupling step.[1][2] This side reaction is catalyzed by the lone pair of electrons on the π-nitrogen of the imidazole ring, which can abstract the alpha-proton of the activated amino acid.[1][2] The Bom group is strategically placed on this π-nitrogen, effectively preventing it from participating in this undesirable reaction. This protection is crucial for maintaining the chiral integrity of the histidine residue, especially during challenging or prolonged coupling reactions.[1]
Q2: What are the recommended general conditions for coupling Fmoc-His(π-Bom)-OH?
For a standard coupling, it is recommended to use conditions that minimize the risk of any potential side reactions, even with the added protection of the Bom group.
-
Activation/Coupling Reagents: A carbodiimide-based method such as Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt is a reliable starting point.[1][3] This approach avoids the strong bases required for uronium/aminium salt activators.
-
Temperature: Room temperature is sufficient for most couplings and is the safest temperature to avoid side reactions.[4]
-
Time: A standard coupling time of 1 to 2 hours is typically adequate.[5] Monitoring the reaction with a colorimetric test like the Kaiser test is recommended to confirm completion.[6]
-
Solvent: High-purity, amine-free Dimethylformamide (DMF) is the standard solvent for SPPS.[7]
Q3: How does elevated temperature impact the coupling of Fmoc-His(π-Bom)-OH?
While elevated temperatures can accelerate coupling rates, especially for sterically hindered or "difficult" sequences, they also significantly increase the risk of racemization for unprotected or τ-protected histidine derivatives.[8][9] However, the π-Bom protecting group offers substantial stability. Studies on the closely related Fmoc-His(π-MBom)-OH derivative showed that at 80°C, racemization was only 0.8%, compared to 16.6% for the commonly used Fmoc-His(τ-Trt)-OH under the same conditions.[1] Therefore, if a difficult coupling requires heat, using Fmoc-His(π-Bom)-OH provides a much larger margin of safety against epimerization.
Q4: Which coupling reagents are considered optimal for minimizing racemization with Histidine derivatives?
The choice of coupling reagent is critical for suppressing racemization.
-
Safest Choice: Carbodiimides (e.g., DIC) paired with additives (HOBt, OxymaPure) are highly recommended because they do not require an external base for activation, thus maintaining a lower pH which disfavors racemization.[3][10]
-
Phosphonium Salts: Reagents like DEPBT are known for their remarkable resistance to promoting racemization and are an excellent choice for sensitive amino acids.[3] COMU is another modern reagent noted for its superior racemization suppression compared to older HOBt-based reagents.[10]
-
Uronium/Aminium Salts (HBTU, HATU): These are very efficient but require a base like N,N-Diisopropylethylamine (DIPEA).[4][11] If using these reagents, it is crucial to minimize pre-activation time.[1] Substituting DIPEA with a weaker base like 2,4,6-collidine can also substantially reduce the risk of racemization.[4][10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The target sequence may be sterically demanding. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.[9] | 1. Extend Coupling Time: Increase the reaction time to 4, 8, or even 12 hours at room temperature and re-test for completion.[7] 2. Use a More Potent Activator: Switch to a stronger coupling reagent such as HATU or PyBOP.[4] 3. Increase Temperature Cautiously: Raise the temperature to 40-50°C. The π-Bom group provides good protection against heat-induced racemization.[1][8] 4. Disrupt Aggregation: Switch the solvent to N-methylpyrrolidone (NMP) or add chaotropic salts to the reaction mixture.[9] |
| Racemization Detected in Final Peptide | 1. Prolonged Pre-activation: The activated amino acid was allowed to sit for too long before being added to the resin, especially with base-mediated methods.[1] 2. Excessive Heat: The coupling temperature was too high for the specific sequence or reagent combination. 3. Inappropriate Reagent/Base: Use of a strong base like DIPEA with a uronium reagent (e.g., HBTU) can increase racemization risk.[4] | 1. Minimize Pre-activation Time: Add the activating agent to the amino acid solution immediately before adding it to the resin. For Fmoc-His(Trt)-OH, racemization increased from 1% to 7.8% with just 5 minutes of pre-activation.[1] 2. Switch to Carbodiimide Activation: Use a DIC/OxymaPure or DIC/HOBt coupling cocktail to avoid the use of an external organic base.[1] 3. Change the Base: If a uronium/aminium reagent is necessary, replace DIPEA with a weaker base such as 2,4,6-collidine.[10] 4. Reduce Temperature: Perform the coupling at room temperature or lower. |
Data Presentation: Racemization of Histidine Derivatives
The following table summarizes data from a study comparing the racemization of τ-protected Fmoc-His(Trt)-OH with π-protected Fmoc-His(MBom)-OH, which serves as an excellent proxy for the performance of Fmoc-His(π-Bom)-OH.
Activation Conditions: HCTU/6-Cl-HOBt/DIPEA
| Derivative | Pre-activation Time | Coupling Temperature | Racemization (%) |
| Fmoc-His(Trt)-OH | 0 minutes | Room Temp | 1.0% |
| Fmoc-His(Trt)-OH | 5 minutes | Room Temp | 7.8%[1] |
| Fmoc-His(MBom)-OH | 5 minutes | Room Temp | 0.3% [1] |
| Fmoc-His(Trt)-OH | Not Specified | 80°C (Microwave) | 16.6%[1] |
| Fmoc-His(MBom)-OH | Not Specified | 80°C (Microwave) | 0.8% [1] |
This data clearly demonstrates the superior ability of π-protection (as in Bom and MBom derivatives) to suppress racemization, especially with longer activation times and elevated temperatures.[1]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-His(π-Bom)-OH
This protocol is recommended for routine incorporation using a racemization-suppressing method.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling Reaction: Immediately add the coupling cocktail to the washed, deprotected peptide-resin.
-
Reaction Time: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to prepare for the next cycle.
Protocol 2: Difficult Coupling of Fmoc-His(π-Bom)-OH
This protocol is for sequences where standard conditions result in incomplete coupling.
-
Resin Preparation: Follow step 1 from the Standard Protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Activation and Coupling: Add 2,4,6-collidine (8 eq.) to the coupling cocktail and immediately add the mixture to the peptide-resin. Avoid pre-activating for more than 1 minute.
-
Reaction Conditions: Agitate the reaction vessel. If coupling is still slow at room temperature, slowly increase the temperature to 45°C and maintain for 1-2 hours.[8]
-
Monitoring and Washing: Follow steps 5 and 6 from the Standard Protocol.
Visualizations
Caption: Figure 1: Standard Experimental Workflow for Coupling.
Caption: Figure 2: Troubleshooting Flowchart for Low Coupling Efficiency.
Caption: Figure 3: Key Factors Influencing Histidine Racemization.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. kilobio.com [kilobio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. mesalabs.com [mesalabs.com]
- 11. peptide.com [peptide.com]
How to minimize piperidine-induced side reactions with Fmoc-His(pi-Bom)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Fmoc-His(π-Bom)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary piperidine-induced side reactions with Fmoc-His(π-Bom)-OH during Fmoc deprotection?
A1: The π-benzyloxymethyl (Bom) protecting group on the histidine imidazole ring is stable under the standard basic conditions of Fmoc deprotection using piperidine.[1][2] Therefore, direct piperidine-induced side reactions involving the Bom group are not a significant concern under optimal conditions. The primary challenges associated with Fmoc-His(π-Bom)-OH occur during other steps of peptide synthesis, namely racemization during coupling and side reactions during final acidic cleavage.
Q2: What is racemization and why is it a concern with histidine derivatives?
A2: Racemization is the conversion of a chiral amino acid from its desired L-isomer to an equimolar mixture of L- and D-isomers. This is a critical issue in peptide synthesis as the presence of D-isomers can drastically alter the peptide's biological activity and immunogenicity.[3] Histidine is particularly susceptible to racemization during the carboxyl group activation step required for coupling. The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can abstract the α-proton, leading to a loss of stereochemistry.[1][3][4] The use of a π-protecting group like Bom is a primary strategy to mitigate this side reaction.[1]
Q3: What are the major side reactions associated with the Bom protecting group during the final cleavage step?
A3: The most significant side reaction associated with the Bom group occurs during the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin. The acidic conditions can lead to the release of formaldehyde from the benzyloxymethyl group.[4] This formaldehyde can then react with nucleophilic residues in the peptide, leading to undesired modifications.
Q4: Are there alternatives to piperidine for Fmoc deprotection when using Fmoc-His(π-Bom)-OH?
A4: While the Bom group is stable to piperidine, researchers may consider alternative deprotection reagents for other reasons, such as synthesizing peptides with sequences prone to aspartimide formation.[5] Alternatives include piperazine in combination with DBU or 4-methylpiperidine.[6] However, for issues directly related to Fmoc-His(π-Bom)-OH, optimizing coupling and cleavage conditions is more critical than changing the deprotection reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of D-His isomer in the final peptide | Racemization during coupling. | - Use coupling reagents that minimize racemization, such as those based on carbodiimides (e.g., DIC/HOBt). - Avoid prolonged pre-activation times. - Avoid high temperatures during coupling if possible. |
| Unexpected peptide modifications detected by mass spectrometry after cleavage | Formaldehyde formation from the Bom group during TFA cleavage. | - Add scavengers to the TFA cleavage cocktail to trap the generated formaldehyde. Effective scavengers include methoxyamine hydrochloride.[4] |
| Incomplete coupling of Fmoc-His(π-Bom)-OH | Steric hindrance or aggregation. | - Use a higher excess of the amino acid and coupling reagents. - Increase the coupling time. - Consider using a more potent coupling reagent like HATU or HCTU. |
| Low final peptide yield | Could be a combination of incomplete couplings, side reactions during cleavage, or aggregation. | - Ensure complete Fmoc deprotection at each step. - Optimize coupling conditions for the histidine residue. - Use an effective scavenger cocktail during cleavage. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Treat the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.
Protocol 2: Coupling of Fmoc-His(π-Bom)-OH with Reduced Racemization
-
Swell the resin in DMF.
-
Pre-activate a 3-5 fold molar excess of Fmoc-His(π-Bom)-OH with a suitable coupling reagent (e.g., 1:1 molar ratio of DIC/HOBt) in DMF for a minimal amount of time (e.g., 2-5 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
Protocol 3: Final Cleavage and Deprotection with Formaldehyde Scavenging
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water/methoxyamine hydrochloride (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Visual Guides
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. peptide.com [peptide.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Aggregation Issues in Peptides Containing His(π-Bom)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the synthesis, purification, and handling of peptides containing the π-benzyloxymethyl (π-Bom) protected histidine, His(π-Bom).
Frequently Asked Questions (FAQs)
Q1: What is His(π-Bom) and why is it used in peptide synthesis?
A1: His(π-Bom), or π-benzyloxymethyl-histidine, is a protected form of the amino acid histidine used in solid-phase peptide synthesis (SPPS). The π-Bom group protects the imidazole side chain of histidine, preventing undesirable side reactions during peptide chain elongation. This protection is particularly useful for minimizing racemization, which can be a significant issue with histidine residues during coupling reactions.
Q2: What are the primary causes of aggregation in peptides containing His(π-Bom)?
A2: Aggregation of peptides containing His(π-Bom) can be attributed to several factors:
-
Interchain Hydrogen Bonding: The peptide backbone can form hydrogen bonds between chains, leading to self-association and reduced solubility.
-
Hydrophobic Interactions: The π-Bom protecting group, along with other hydrophobic residues in the peptide sequence, can promote aggregation to minimize contact with polar solvents.[1]
-
Secondary Structure Formation: The growing peptide chain can adopt secondary structures like β-sheets, which are prone to aggregation.[2][3]
-
High Peptide Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.
Q3: How can I predict if my His(π-Bom)-containing peptide is likely to aggregate?
A3: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation:
-
High content of hydrophobic residues: Sequences rich in amino acids like Val, Ile, Leu, Phe, and Ala are more prone to aggregation.[3]
-
Alternating polar and non-polar residues: Such patterns can favor the formation of β-sheets.
-
"Difficult sequences": Certain sequences are known to be challenging to synthesize due to aggregation.[3][4]
Q4: Can the π-Bom protecting group itself contribute to aggregation?
A4: Yes, the benzyloxymethyl (Bom) group is hydrophobic and can contribute to the overall hydrophobicity of the peptide, potentially increasing the tendency for aggregation, especially in sequences that are already prone to it.
Troubleshooting Guides
Problem 1: Poor Swelling of the Resin During Synthesis
Symptoms:
-
The resin bed appears clumped or does not swell to the expected volume in the synthesis solvent.
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test.
-
Poor coupling efficiency, leading to deletion sequences in the final product.[2]
Possible Causes:
-
Peptide aggregation on the solid support is preventing solvent penetration.[2]
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from standard solvents like DMF to more polar or "chaotropic" solvents such as N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the synthesis solvent.[2] | NMP and DMSO can better solvate aggregated peptide chains. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 40-50°C). | Increased temperature can disrupt hydrogen bonds and improve reaction kinetics. Ensure the stability of your peptide and resin at higher temperatures. |
| Sonication | Apply sonication to the reaction vessel during coupling and deprotection.[2] | Sonication can physically break up aggregates. Use with caution to avoid damaging the resin beads. |
| Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions. | These salts can disrupt secondary structures and improve solvation. Ensure compatibility with your synthesis chemistry. |
| "Magic Mixture" | Use a solvent mixture of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate. | This can significantly improve the solvation of aggregated peptides but requires careful optimization. |
Problem 2: Difficulty in Cleaving the Peptide from the Resin
Symptoms:
-
Low yield of crude peptide after cleavage.
-
The resin remains colored after the cleavage reaction, indicating incomplete cleavage.
Possible Causes:
-
Aggregation of the peptide on the resin is sterically hindering the access of the cleavage cocktail to the linker.
-
The chosen cleavage cocktail is not optimal for the peptide sequence and protecting groups.
Solutions:
| Strategy | Description | Cleavage Cocktail Examples |
| Optimize Cleavage Cocktail | Use a cleavage cocktail with appropriate scavengers to protect sensitive residues and improve cleavage efficiency. | Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2) - Good for peptides with trityl-based protecting groups.[5] |
| Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) - Suitable for peptides with Cys, Met, Trp, and Tyr.[5] | ||
| Reagent H: TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5 w/w) - Specifically designed to prevent methionine oxidation.[6] | ||
| Pre-swell the Resin | Before adding the full volume of the cleavage cocktail, swell the resin in a small amount of TFA to improve accessibility. | This can help to break up some of the aggregates. |
| Extended Cleavage Time | Increase the duration of the cleavage reaction (e.g., from 2 hours to 4-6 hours).[5] | Monitor the reaction to avoid potential side reactions with prolonged acid exposure. |
| Repeat Cleavage | After the initial cleavage and filtration, treat the resin with a fresh portion of the cleavage cocktail.[7] | This can help to recover additional peptide that was not cleaved in the first step. |
Problem 3: Precipitation of the Peptide During Purification
Symptoms:
-
The crude peptide does not fully dissolve in the initial purification solvent (e.g., water/acetonitrile with 0.1% TFA).
-
The peptide precipitates on the HPLC column, leading to high backpressure and poor separation.
-
The purified peptide is difficult to redissolve after lyophilization.
Possible Causes:
-
The peptide has a high intrinsic propensity to aggregate in aqueous solutions.[1]
-
The pH of the solvent is close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility.[8]
-
The concentration of the peptide is too high.
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Screening | Test the solubility of a small amount of the crude peptide in different solvent systems. | For hydrophobic peptides, organic solvents like DMSO, DMF, or isopropanol may be required for initial dissolution before dilution into the HPLC mobile phase.[9] |
| pH Adjustment | Adjust the pH of the solvent to be at least 2 units away from the peptide's pI.[8] | For basic peptides (pI > 7), use an acidic buffer. For acidic peptides (pI < 7), a basic buffer may be necessary, but be mindful of potential side reactions at high pH. |
| Use of Denaturants | Add denaturants like guanidinium hydrochloride (GuHCl) or urea to the solubilization buffer. | These agents can disrupt aggregates but must be removed during purification. |
| Lower Concentration | Dissolve the peptide at a lower concentration for purification. | This reduces the likelihood of aggregation on the column. |
| Gradient Optimization | Use a shallower gradient during RP-HPLC to improve the separation of the target peptide from aggregates. | This can sometimes allow for the separation of soluble monomers from aggregated species. |
Experimental Protocols
Protocol 1: Test Cleavage and Solubility
This protocol is designed to assess the cleavage efficiency and solubility of a small amount of the peptide-resin before committing to a large-scale cleavage.
-
Resin Sampling: Carefully take a small sample of the dried peptide-resin (e.g., 10-20 mg).
-
Test Cleavage:
-
Place the resin in a small reaction vessel.
-
Add a suitable cleavage cocktail (e.g., Reagent K, 200-400 µL).
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a tube containing cold diethyl ether (1-2 mL).
-
Centrifuge to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the pellet with more cold ether and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen.
-
-
Solubility Test:
-
Attempt to dissolve the dried peptide in your intended initial HPLC solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
If it does not dissolve, test other solvents such as DMSO, DMF, or acetic acid.[1]
-
Observe for any precipitation or gel formation.
-
Protocol 2: Purification of His(π-Bom) Containing Peptides by RP-HPLC
This protocol outlines a general procedure for the purification of peptides containing His(π-Bom) using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude peptide in the strongest solvent in which it is soluble (e.g., DMSO or DMF), then dilute with the initial mobile phase (e.g., Buffer A) to a concentration suitable for injection.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase is commonly used for peptide purification.[10]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-95% B over 30-60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm.[10]
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Improving Histidine-Containing Peptide Yield with Fmoc-His(π-Bom)-OH
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions for the use of Fmoc-His(π-Bom)-OH in solid-phase peptide synthesis (SPPS). The focus is on mitigating common issues to improve the final yield and purity of histidine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of histidine-containing peptides often problematic?
A1: Histidine is notoriously prone to racemization during the carboxyl activation step of peptide coupling.[1][2][3] The lone pair of electrons on the π-nitrogen of the imidazole side chain can act as an internal base, abstracting the acidic proton from the α-carbon. This forms an achiral enolate intermediate, which can be re-protonated to form either the desired L-isomer or the undesired D-isomer, reducing the yield of the chirally pure peptide.[3][4][5] This risk of epimerization increases with longer activation times and higher temperatures.[1][3][4]
Q2: How does Fmoc-His(π-Bom)-OH address the issue of racemization?
A2: Fmoc-His(π-Bom)-OH minimizes racemization by protecting the problematic π-nitrogen of the imidazole ring with a benzyloxymethyl (Bom) group.[1][6][7] This blockage prevents the nitrogen's lone pair electrons from participating in the intramolecular base catalysis that leads to the loss of chiral integrity.[1][2][4] By directly protecting the site responsible for epimerization, Fmoc-His(π-Bom)-OH ensures a much higher fidelity of stereochemistry during coupling.
Q3: When should I choose Fmoc-His(π-Bom)-OH over other derivatives like Fmoc-His(Trt)-OH?
A3: You should choose Fmoc-His(π-Bom)-OH or its analogue Fmoc-His(π-MBom)-OH when chiral purity is critical, especially in syntheses involving high temperatures (e.g., microwave SPPS) or when using base-mediated coupling conditions that require pre-activation.[1][2][8] While Fmoc-His(Trt)-OH is commonly used, its trityl (Trt) group protects the τ-nitrogen, which offers only minor protection against racemization.[1][2][4] As demonstrated in comparative studies, π-protected histidine derivatives consistently result in significantly lower levels of epimerization.[1][2]
Q4: Are there special considerations for the final cleavage step when using Fmoc-His(π-Bom)-OH?
A4: Yes. The cleavage of the Bom group (and its analogue, the MBom group) from the histidine side chain with strong acids like trifluoroacetic acid (TFA) can release formaldehyde.[2][8] This reactive aldehyde can form adducts with other amino acid side chains in the peptide. To prevent this, it is recommended to add a formaldehyde scavenger, such as methoxyamine, to the cleavage cocktail.[2][8]
Q5: Can I use microwave heating or elevated temperatures during coupling with Fmoc-His(π-Bom)-OH?
A5: Yes, using microwave heating or elevated temperatures is a key advantage of Fmoc-His(π-Bom)-OH. While such conditions dramatically increase racemization with Fmoc-His(Trt)-OH, the π-Bom protection provides excellent stability against heat-induced epimerization, allowing for faster and more efficient couplings without compromising chiral purity.[1][2]
Troubleshooting Guide
Problem: My final HPLC analysis shows a doublet or a broad peak for the target peptide.
-
Q: What is the likely cause of peak splitting for my histidine-containing peptide? A: This is a classic sign of racemization at the histidine residue, where your final product is a mixture of the desired L-diastereomer and the undesired D-diastereomer. Using a derivative like Fmoc-His(Trt)-OH, especially with long pre-activation times or high temperatures, can lead to significant epimerization.[1][2][9] To confirm, you can synthesize a control peptide using the corresponding D-His building block.[10]
Problem: Mass spectrometry analysis shows deletion sequences (missing amino acids).
-
Q: How can I improve the coupling efficiency of Fmoc-His(π-Bom)-OH, especially in a difficult sequence? A: Incomplete coupling can lead to deletion sequences. While Fmoc-His(π-Bom)-OH is highly effective against racemization, difficult sequences or steric hindrance can still impede coupling efficiency.
-
Solution 1: Change Activation Reagent: Use a more potent activating agent like HATU or HCTU.[1][11]
-
Solution 2: Double Coupling: Perform the coupling step twice before proceeding to the next Fmoc deprotection. Monitor the completion of the first coupling with a Kaiser test.[12][13]
-
Solution 3: Increase Temperature: Since Fmoc-His(π-Bom)-OH is resistant to racemization, you can safely increase the reaction temperature (e.g., 50-80°C) to drive the coupling to completion.[1][2]
-
Problem: The mass of my final peptide is higher than expected after cleavage.
-
Q: I'm observing unexpected adducts in my mass spectrum after cleaving a peptide synthesized with Fmoc-His(π-Bom)-OH. What could be wrong? A: This is likely due to side reactions occurring during the final TFA cleavage step. The Bom protecting group can release formaldehyde, which can modify sensitive residues like Cys or Trp. Additionally, other protecting groups can be cleaved and reattach to nucleophilic side chains.
-
Solution: Optimize your cleavage cocktail. Ensure you are using a freshly prepared cocktail with an appropriate mixture of scavengers. For peptides synthesized with Fmoc-His(π-Bom)-OH, include a formaldehyde scavenger like methoxyamine.[2][8] For peptides containing other sensitive residues like Cys, Met, or Trp, a standard robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is often recommended.[14][15]
-
Data Presentation
Table 1: Comparison of Histidine Racemization with Different Protecting Groups and Conditions
| Fmoc-His Derivative | Activation Conditions | Temperature | Pre-activation Time | % D-His (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 5 min | 7.8% | [1][2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 5 min | 0.3% | [1][2] |
| Fmoc-His(Trt)-OH | Microwave | 80°C | - | 16.6% | [1][2] |
| Fmoc-His(MBom)-OH | Microwave | 80°C | - | 0.8% | [1][2] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | Room Temp | - | 3.9% | [16] |
| Fmoc-His(Bum)-OH | TBTU/DIPEA | Room Temp | - | <0.3% | [16] |
Note: Fmoc-His(MBom)-OH and Fmoc-His(Bum)-OH are both π-protected derivatives analogous to Fmoc-His(Bom)-OH and demonstrate the effectiveness of this protection strategy.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-His(π-Bom)-OH
-
Resin Preparation: Swell the peptide-resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.[11][12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a positive Kaiser test to confirm the presence of a free primary amine.[13]
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3-5 eq.), an activator such as HBTU/HATU (2.85-4.5 eq.), and a base such as DIPEA or Collidine (6-10 eq.) in DMF.[11][12]
-
Allow to pre-activate for 1-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for a shorter duration at an elevated temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.[12][13]
-
Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.
Protocol 2: Recommended Final Cleavage
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail immediately before use. A recommended general-purpose cocktail that includes a formaldehyde scavenger is:
-
81.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Methoxyamine Hydrochloride
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the final product under vacuum.
Visualizations
Caption: Mechanism of histidine racemization and its prevention using Fmoc-His(π-Bom)-OH.
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-His(π-Bom)-OH.
Caption: Troubleshooting workflow for low yield or purity of histidine-containing peptides.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. peptlab.unifi.it [peptlab.unifi.it]
- 11. chem.uci.edu [chem.uci.edu]
- 12. kilobio.com [kilobio.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. Bot Detection [iris-biotech.de]
- 16. scispace.com [scispace.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Common pitfalls to avoid when using Fmoc-His(pi-Bom)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-His(pi-Bom)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization of the histidine residue. What are the common causes and how can I prevent it?
A1: Racemization of histidine during coupling is a well-documented issue in SPPS, primarily caused by the basicity of the imidazole ring's unprotected τ-nitrogen, which can abstract the α-proton of the activated amino acid.[1][2][3] The use of this compound is a key strategy to minimize this, as the pi- (π) nitrogen is protected, which is highly effective at suppressing racemization.[1][4][5] However, issues can still arise.
Troubleshooting Steps:
-
Avoid Extended Pre-activation: Long pre-activation times of the carboxylic acid, especially with strong bases, increase the window for racemization.[1] It is recommended to keep pre-activation times to a minimum or perform the activation in situ.
-
Choice of Coupling Reagents: While effective, some coupling reagents, particularly those requiring strong bases like DIPEA in large excess, can promote racemization.[6] Consider using carbodiimide-based activators like DIC in combination with an additive such as Oxyma Pure or HOBt, which are known to suppress racemization.[1][7][8]
-
Base Selection: The choice and amount of base are critical. Use of a weaker or more sterically hindered base, like collidine instead of DIPEA, can be beneficial.[6] Always use the minimum necessary amount of base.
-
Temperature Control: Elevated temperatures, sometimes used to drive difficult couplings, can significantly increase the rate of racemization.[1][9] If heating is necessary, it should be carefully controlled and minimized.
Q2: After cleaving my peptide from the resin, I'm seeing an unexpected mass addition of +12 or +14 Da, especially on N-terminal Cysteine or Tryptophan residues. What is causing this?
A2: This is a classic side reaction associated with the cleavage of the pi-Bom protecting group. The Bom (benzyloxymethyl) group releases formaldehyde upon acidolysis (e.g., with TFA).[10] This highly reactive formaldehyde can then react with certain amino acid residues.
-
N-terminal Cysteine: Reacts with formaldehyde to form a thiazolidine ring, resulting in a +12 Da mass addition.[10][11]
-
Tryptophan: Can be modified by formaldehyde, leading to various adducts.[11]
-
Other nucleophilic side chains: Lysine side chains and the N-terminus can also be susceptible to modification.[10]
Solution:
The most effective way to prevent this is to add a formaldehyde scavenger to your cleavage cocktail.
-
Recommended Scavenger: Methoxyamine hydrochloride (approximately 5 equivalents relative to the peptide) is highly effective at trapping formaldehyde and preventing these side reactions.[10][11]
-
Alternative Scavengers: While less efficient for this specific purpose, other common scavengers like 1,2-ethanedithiol (EDT) may offer some limited protection.[10]
Q3: My coupling efficiency for this compound seems low, leading to deletion sequences. How can I improve it?
A3: Low coupling efficiency can be due to several factors, including steric hindrance from the protecting group and aggregation of the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagents: For difficult couplings, more potent activating agents like HATU or HCTU may be necessary.[6]
-
Double Coupling: If a single coupling is incomplete (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents is a standard and effective solution.[12]
-
Solvent Choice: Ensure your DMF or NMP is of high purity and anhydrous. For aggregating sequences, consider adding chaotropic salts or switching to a solvent like NMP, which has better solvating properties.[4][13]
-
Capping: After the coupling step, "capping" any unreacted free amines with acetic anhydride will terminate the deletion sequence, making purification of the final product easier.[6]
Q4: Is the pi-Bom group completely stable to the repeated piperidine treatments for Fmoc removal?
A4: The pi-Bom group is designed to be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and labile to acidic cleavage (TFA). It is considered an orthogonal protecting group in the context of Fmoc-SPPS.[14] However, prolonged exposure or harsh basic conditions could potentially lead to minor loss, although this is not a commonly reported issue. Standard Fmoc deprotection protocols should not affect the pi-Bom group.
Quantitative Data Summary
The choice of protecting group and coupling conditions has a significant impact on the level of histidine racemization. Protecting the pi-nitrogen is demonstrably superior to protecting the tau-nitrogen.
| Histidine Derivative | Activation/Coupling Conditions | Racemization (% D-His) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [1][11] |
| Fmoc-His(pi-MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [1][11] |
| Fmoc-His(Trt)-OH | Microwave Heating (80°C) | 16.6% | [1][11] |
| Fmoc-His(pi-MBom)-OH | Microwave Heating (80°C) | 0.8% | [1][11] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 3.9% | [5][10] |
| Fmoc-His(3-Bum)-OH * | TBTU/DIPEA | Not detected | [5][10] |
*Note: Data for Fmoc-His(pi-MBom)-OH and Fmoc-His(3-Bum)-OH are presented as they are structurally analogous pi-protected derivatives to this compound, demonstrating the effectiveness of the pi-protection strategy.
Key Experimental Protocols
1. Standard Coupling Protocol for this compound
This protocol is designed to minimize racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Activation & Coupling: Add the reagent solution to the washed, deprotected peptide-resin immediately. Do not pre-activate for an extended period.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. If the test is positive, indicating incomplete coupling, wash the resin and perform a second coupling (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to prepare for the next cycle.
2. Cleavage and Deprotection Protocol
This protocol includes a scavenger to prevent side reactions from formaldehyde.
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other side-chain protecting groups used. A common cocktail is:
-
92.5% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Add Scavenger: To this cocktail, add methoxyamine hydrochloride (5 eq. relative to the theoretical peptide yield). Ensure it dissolves completely.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen gas. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: Mechanism of histidine racemization and its prevention by pi-protection.
Caption: Side reaction during cleavage of the Bom group and mitigation strategy.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. kilobio.com [kilobio.com]
- 13. biotage.com [biotage.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Strategies to reduce the cost of using Fmoc-His(pi-Bom)-OH in large-scale synthesis
Technical Support Center: Fmoc-His(pi-Bom)-OH Usage in Large-Scale Synthesis
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the high costs associated with using this compound in large-scale peptide synthesis. It includes frequently asked questions, troubleshooting guides, cost-benefit analyses of alternatives, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly more expensive than other Fmoc-Histidine derivatives like Fmoc-His(Trt)-OH?
A1: The high cost of this compound and similar N-π protected derivatives (like Fmoc-His(MBom)-OH) stems from a more complex and lower-yield manufacturing process.[1] Histidine's imidazole ring has two nitrogen atoms, N-tau (τ) and N-pi (π). Standard protecting groups like Trityl (Trt) attach to the N-tau position. However, to effectively prevent racemization, the N-pi nitrogen, which is closer to the alpha-carbon, must be protected.[2][3]
Achieving this selective N-pi protection is synthetically challenging and often requires a multi-step strategy, leading to higher manufacturing costs and lower availability for bulk quantities.[1] In contrast, derivatives like Fmoc-His(Trt)-OH are simpler to synthesize, making them more economical for large-scale use.[4]
Q2: What is the primary risk of using a less expensive alternative like Fmoc-His(Trt)-OH?
A2: The primary risk is racemization , the conversion of the L-histidine enantiomer to its D-isomer.[3] This occurs because the unprotected N-pi nitrogen in the imidazole ring can abstract the proton from the alpha-carbon during the carboxyl group activation step of coupling.[1][5] This forms an achiral intermediate, and upon reprotonation, both L- and D-isomers can be formed, compromising the purity and biological activity of the final peptide.[1][3] The risk of racemization increases significantly with:
Q3: What are the most viable, cost-effective alternatives to this compound for large-scale synthesis?
A3: The two main strategies are:
-
Using a More Cost-Effective N-Protected Derivative: Fmoc-His(Boc)-OH has emerged as a highly valuable substitute. It offers excellent suppression of racemization, comparable to N-π protected derivatives, but at a lower cost and with greater bulk availability.[1] It demonstrates superior stability in solution compared to Fmoc-His(Trt)-OH.[1]
-
Optimizing Conditions for Fmoc-His(Trt)-OH: If Fmoc-His(Trt)-OH must be used due to budget constraints, racemization can be minimized by carefully controlling the coupling conditions. Using carbodiimide activation methods like DIC/HOBt at ambient temperature is generally sufficient to maintain stereochemistry.[2][6]
Q4: How do the different histidine derivatives compare in terms of racemization?
A4: N-π protected derivatives like Fmoc-His(MBom)-OH and alternative derivatives like Fmoc-His(Boc)-OH show significantly lower racemization compared to the N-τ protected Fmoc-His(Trt)-OH, especially under aggressive coupling conditions.
Data & Performance Comparison
Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 7.8% | [2] |
| Fmoc-His(MBom)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [2] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [2] |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [1] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [1] |
| Fmoc-His(Trt)-OH | Coupling at 90°C | >16% | [1] |
| Fmoc-His(Boc)-OH | Coupling at 90°C | 0.81% | [1] |
Troubleshooting Guide
Problem: High levels of D-His isomer detected in the crude peptide when using Fmoc-His(Trt)-OH.
-
Root Cause: The coupling conditions are too harsh, promoting racemization. This is common with uronium/phosphonium-based coupling reagents (HBTU, HCTU) combined with excess base (DIPEA) and long pre-activation times or high temperatures.[2][7]
-
Solution 1: Modify Coupling Reagents. Switch to a carbodiimide-based activation method, such as N,N'-Diisopropylcarbodiimide (DIC) with an additive like Hydroxybenzotriazole (HOBt) or OxymaPure. This method is less basic and significantly reduces the risk of racemization.[2][6]
-
Solution 2: Eliminate Pre-activation. Add the coupling reagents directly to the resin without a pre-activation step. For Fmoc-His(Trt)-OH, racemization can increase from 1% with no pre-activation to nearly 8% with just 5 minutes of pre-activation.[2]
-
Solution 3: Reduce Temperature. If using microwave-assisted synthesis, lower the temperature. A reduction from 90°C to 50°C can dramatically decrease D-isomer formation.[1]
-
Solution 4: Switch to a More Robust Derivative. If protocol changes are not feasible or effective, switch to Fmoc-His(Boc)-OH , which provides superior protection against racemization under various conditions at a more moderate cost than this compound.[1]
Visual Logic and Workflows
The following diagrams illustrate the decision-making process and chemical mechanisms relevant to histidine protection in SPPS.
Caption: Decision tree for selecting a cost-effective Histidine derivative.
Caption: Chemical mechanism of Histidine racemization and its prevention.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH
This protocol is designed to minimize racemization when using the cost-effective Fmoc-His(Trt)-OH derivative.
1. Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-His(Trt)-OH (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
2. Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH and HOBt in a minimal amount of DMF.
-
Add the Fmoc-His(Trt)-OH/HOBt/DMF solution to the reaction vessel containing the resin.
-
Add DIC to the reaction vessel. Do not pre-mix DIC with the amino acid solution (no pre-activation).
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF.
Protocol 2: Analysis of Histidine Racemization by HPLC
This protocol provides a method to quantify the level of D-His isomer formation.
1. Sample Preparation:
-
Synthesize a short model peptide containing histidine (e.g., Ac-Ala-His-Pro-NH2) using the coupling conditions to be tested.
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC analysis.
-
As a control, synthesize the same peptide sequence using Fmoc-D-His(Trt)-OH to obtain a reference peak for the D-isomer.
2. HPLC Conditions:
-
Column: Chiral HPLC column or a high-resolution C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient optimized to separate the diastereomers (e.g., 5% to 50% B over 30 minutes).
-
Detection: UV at 220 nm.
-
Analysis: Integrate the peak areas for the desired L-His peptide and the D-His diastereomer. Calculate the percentage of the D-isomer relative to the total area of both peaks. An optimized gradient should provide baseline separation of the two isomers.[8]
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. ≥98.0% (sum of enantiomers, HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. chempep.com [chempep.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-His(pi-Bom)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using Fmoc-His(pi-Bom)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing pi-Bom protected Histidine.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in RP-HPLC | 1. Incomplete removal of the Bom protecting group: Residual Bom groups can lead to heterogeneity and poor peak shape. 2. Peptide Aggregation: The peptide sequence may be prone to aggregation on the column. 3. Suboptimal HPLC Conditions: The mobile phase composition (e.g., pH, ion-pairing agent) may not be ideal for the specific peptide. | 1. Optimize Cleavage: Ensure a sufficient cleavage cocktail volume and time. Consider adding scavengers like triisopropylsilane (TIS) to effectively capture the released cations. 2. Modify Mobile Phase: Increase the percentage of organic solvent (e.g., acetonitrile), add a chaotropic agent like guanidinium chloride to the sample, or increase the column temperature. 3. Adjust Mobile Phase Additives: Use 0.1% trifluoroacetic acid (TFA) or formic acid in both aqueous and organic mobile phases to improve peak shape for histidine-containing peptides.[1] |
| Low Peptide Yield After Purification | 1. Incomplete Cleavage from Resin: The peptide may not be fully cleaved from the solid support. 2. Peptide Precipitation: The peptide may have poor solubility in the cleavage cocktail or during the precipitation step.[2][3] 3. Adsorption to Labware: Hydrophobic peptides can adsorb to plastic and glass surfaces. | 1. Extend Cleavage Time: Increase the duration of treatment with the cleavage cocktail. 2. Test Solubility: Before full-scale cleavage, test the solubility of a small amount of resin-bound peptide in the intended cleavage cocktail. If solubility is low, consider alternative cocktails or immediate dilution into a solubilizing buffer post-cleavage. 3. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips. |
| Presence of Unexpected Impurities | 1. Side Reactions During Synthesis: Aspartimide formation, diketopiperazine formation, or modifications to other amino acids (e.g., Trp, Met) can occur.[4][5] 2. Hydroxymethylation of Nucleophilic Residues: Formaldehyde generated from the Bom group during cleavage can react with Trp, Cys, or Met residues.[6] 3. Racemization of Histidine: Although the pi-Bom group significantly suppresses racemization, it may not be entirely eliminated, especially during prolonged activation times.[4][6][7] | 1. Optimize Synthesis Protocol: For aspartimide formation, add HOBt to the piperidine deprotection solution.[5] For diketopiperazine formation with N-terminal Pro, consider using a dipeptide for the second and third residues.[5] 2. Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers that can effectively trap formaldehyde, such as 1,2-ethanedithiol (EDT). 3. Minimize Activation Time: Use efficient coupling reagents and minimize the pre-activation time for the this compound amino acid. |
| Poor Solubility of the Crude Peptide | 1. Hydrophobic Nature of the Peptide: Peptides with a high content of hydrophobic amino acids are often difficult to dissolve in aqueous buffers.[3][8] 2. Peptide Aggregation: The peptide may be forming intermolecular beta-sheets or other aggregates.[5] | 1. Use Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[2][3] 2. Incorporate Chaotropic Agents: Use solvents containing guanidinium hydrochloride or urea to disrupt aggregates.[9] Gentle sonication can also be helpful.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis?
A1: this compound is utilized primarily to suppress the racemization of the histidine residue during the coupling step in solid-phase peptide synthesis (SPPS).[4][7] The benzyloxymethyl (Bom) group protects the pi-nitrogen of the imidazole ring, which is involved in the mechanism of racemization.[4][6]
Q2: What are the main challenges encountered during the purification of peptides containing His(pi-Bom)?
A2: The primary challenges include:
-
Complete removal of the Bom group: Incomplete deprotection leads to heterogeneity in the final product.
-
Side reactions: The cleavage of the Bom group can release formaldehyde, which may modify other sensitive amino acids in the peptide sequence.[6]
-
Solubility issues: Peptides containing histidine can sometimes exhibit poor solubility, making purification and handling difficult.[2]
-
Chromatographic behavior: The presence of the imidazole ring can lead to peak tailing or broadening in RP-HPLC if the mobile phase conditions are not optimized.[1]
Q3: What is the recommended cleavage cocktail for peptides synthesized with this compound?
A3: A standard cleavage cocktail for Fmoc-SPPS is typically based on trifluoroacetic acid (TFA). For peptides containing His(pi-Bom) and other sensitive residues, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[10] The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the reactive cationic species generated from the protecting groups, including the Bom group, and to prevent side reactions.[10]
Q4: How can I improve the resolution of my His-containing peptide during RP-HPLC?
A4: To improve HPLC resolution:
-
Use an appropriate ion-pairing agent: 0.1% TFA in the mobile phase is standard and generally effective.[1]
-
Optimize the gradient: A shallower gradient around the elution point of your peptide can improve separation from closely eluting impurities.
-
Adjust the pH: Small changes in the mobile phase pH can significantly affect the retention and peak shape of histidine-containing peptides due to the pKa of the imidazole ring.[1]
-
Increase column temperature: This can reduce viscosity and improve peak shape, but be mindful of peptide stability.
Q5: My crude peptide containing His(pi-Bom) is insoluble. What should I do?
A5: For insoluble peptides:
-
Characterize the peptide's properties: Determine if the peptide is acidic, basic, or neutral to choose an appropriate initial solvent.[2][11]
-
Start with a strong organic solvent: Try dissolving a small amount in DMSO, DMF, or NMP.[3]
-
Use acidic or basic conditions: For basic peptides, a small amount of acetic acid or TFA in water can aid dissolution. For acidic peptides, a dilute solution of ammonia or ammonium bicarbonate may be effective.[2]
-
Consider chaotropic agents: If aggregation is suspected, use solutions containing 6M guanidinium hydrochloride or 8M urea.[9]
Experimental Protocols
Protocol 1: General Peptide Cleavage and Precipitation
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) fresh. Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of a Histidine-Containing Peptide
-
Solvent Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, use a stronger solvent like DMSO and inject a smaller volume.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Equilibrate a C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample.
-
Run a linear gradient to elute the peptide (e.g., 5% to 65% Solvent B over 60 minutes). Adjust the gradient based on the hydrophobicity of the peptide.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: General workflow for the purification of a synthetic peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Histidine Protecting Groups: Minimizing Racemization in Peptide Synthesis with Fmoc-His(pi-Bom)-OH over Fmoc-His(Trt)-OH
For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. The amino acid histidine presents a notorious challenge in solid-phase peptide synthesis (SPPS) due to its propensity for racemization during the coupling step. This guide provides a comparative analysis of two commonly used protected histidine derivatives, Fmoc-His(pi-Bom)-OH and Fmoc-His(Trt)-OH, with a focus on their effectiveness in suppressing racemization, supported by experimental data and detailed protocols.
The inherent basicity of the imidazole side chain of histidine can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to a loss of chirality. The choice of protecting group for the imidazole ring is therefore critical. This comparison evaluates the performance of the π-benzyloxymethyl (pi-Bom) group against the widely used trityl (Trt) group in mitigating this side reaction.
Understanding the Racemization Mechanism
Racemization of histidine during peptide synthesis is primarily an intramolecular event. The lone pair of electrons on the π-nitrogen of the imidazole ring is positioned to abstract the acidic proton from the alpha-carbon of the activated amino acid. This forms an achiral enolate intermediate, which upon reprotonation can yield either the desired L-enantiomer or the undesired D-enantiomer.[1] Protecting the π-nitrogen is therefore the most effective strategy to prevent this side reaction.[2][3]
The trityl (Trt) group is typically attached to the τ-nitrogen of the imidazole ring. While its steric bulk offers some hindrance, it does not directly block the catalytic π-nitrogen, providing only minor suppression of racemization.[1] In contrast, the pi-Bom group, as its name suggests, protects the critical π-nitrogen, thereby directly inhibiting the intramolecular proton abstraction that leads to racemization.
Quantitative Comparison of Racemization
Experimental data consistently demonstrates the superiority of protecting the π-nitrogen of the histidine imidazole ring to minimize racemization, especially under demanding coupling conditions such as elevated temperatures. The following table summarizes the levels of epimerization observed for Fmoc-His(Trt)-OH compared to derivatives with π-nitrogen protection, such as Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH, which serve as excellent proxies for the performance of this compound.
| Histidine Derivative | Coupling Conditions | % D-His (Epimerization) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min coupling | >16% | [1] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min coupling | 0.81% | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation | Significant Racemization | [4] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation | Racemization Suppressed | [4] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA coupling | 3.9% | [5] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA coupling | No detectable racemization | [5] |
Note: Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH, and Fmoc-His(3-Bum)-OH all feature protection on the π-nitrogen of the imidazole ring and are used here to illustrate the efficacy of this strategy compared to the τ-protection of the Trt group.
Experimental Protocols
To quantitatively assess the degree of racemization for different protected histidine derivatives, a standardized experimental workflow is employed. This involves the synthesis of a model peptide, followed by hydrolysis and chiral amino acid analysis.
Protocol 1: Synthesis of a Model Tripeptide
-
Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.
-
Coupling of the Second Amino Acid: The second amino acid (e.g., Fmoc-Pro-OH) is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed as in step 2.
-
Coupling of the Histidine Derivative: Fmoc-His(Trt)-OH or this compound is activated using a coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the resin-bound dipeptide. The reaction can be performed at ambient or elevated temperatures to challenge the stability of the protecting group.
-
Fmoc Deprotection: The final Fmoc group is removed.
-
Acetylation: The N-terminus of the tripeptide is acetylated using acetic anhydride and a base such as DIPEA.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, and the enantiomeric purity can be analyzed directly by chiral HPLC-MS.
Protocol 2: Acid Hydrolysis and Chiral Amino Acid Analysis
-
Peptide Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for any racemization that may occur during hydrolysis, deuterated acid (DCl in D₂O) can be used.[6][7]
-
Sample Preparation: The hydrolysate is dried under vacuum to remove the acid. The amino acid residue is then redissolved in a suitable buffer for analysis.
-
Chiral HPLC Analysis: The enantiomeric ratio of histidine is determined using a chiral high-performance liquid chromatography (HPLC) system.
-
Column: A chiral stationary phase, such as an Astec CHIROBIOTIC T column, is used.
-
Mobile Phase: A typical mobile phase would consist of a mixture of methanol, ethanol, and a buffer, optimized to achieve separation of the D- and L-histidine enantiomers.
-
Detection: The eluting amino acids are detected by UV absorbance or by mass spectrometry (LC-MS) for enhanced sensitivity and specificity.[6]
-
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the D- and L-histidine enantiomers in the chromatogram.
Visualizing the Impact of Protecting Group Position
The choice of protecting group and its position on the histidine imidazole ring directly influences the susceptibility of the amino acid to racemization. The following diagrams illustrate the mechanistic difference between τ-protection (Trt) and π-protection (pi-Bom).
Caption: Logical workflow comparing the racemization pathways for τ- and π-protected histidine.
The diagram clearly shows that by protecting the π-nitrogen, the pi-Bom group effectively shuts down the primary pathway for racemization, ensuring the chiral integrity of the histidine residue during peptide synthesis.
Conclusion
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to Detecting Histidine Racemization in Peptides: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of peptides is paramount. Racemization, the conversion of an L-amino acid to a D-amino acid, can significantly impact a peptide's biological activity, efficacy, and safety. Histidine, with its unique imidazole side chain, is particularly susceptible to racemization during peptide synthesis and storage. This guide provides a comprehensive comparison of the primary analytical methods for detecting and quantifying histidine racemization, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for detecting histidine racemization depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Gas Chromatography (GC), and Mass Spectrometry (MS).
| Feature | Chiral HPLC | Capillary Electrophoresis (CE) | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of charged enantiomers in an electric field, often with a chiral selector. | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Detection of mass-to-charge ratio; requires chromatographic separation and often isotopic labeling to differentiate isobaric enantiomers. |
| Limit of Detection (LOD) | ~0.1 - 1% of the minor enantiomer | As low as 0.05% of the minor enantiomer[1] | ~0.1 - 0.5% of the minor enantiomer | Method-dependent; can be very high with isotopic labeling. |
| Limit of Quantitation (LOQ) | ~0.3 - 2% of the minor enantiomer | As low as 0.2% of the minor enantiomer | ~0.3 - 1% of the minor enantiomer | Method-dependent; can be very high with isotopic labeling. |
| Analysis Time (per sample) | 15 - 45 minutes | 20 - 60 minutes | 20 - 40 minutes | Coupled with LC or GC; overall time is similar. |
| Sample Preparation | Minimal; direct injection of peptide solution is often possible. | Minimal; direct injection of peptide solution. | Extensive; requires peptide hydrolysis and derivatization. | Moderate to extensive; may require hydrolysis and isotopic labeling. |
| Throughput | Moderate | Moderate | Low to Moderate | High (when coupled with fast LC) |
| Key Advantage | Widely available, robust, and well-established. | High separation efficiency and resolution, low sample consumption. | High sensitivity and resolution for volatile compounds. | High specificity and can provide structural information. |
| Key Disadvantage | Lower sensitivity compared to CE for some applications. | Can be sensitive to buffer composition and capillary surface. | Destructive sample preparation (hydrolysis) required. | Cannot distinguish enantiomers without a coupled separation technique and/or isotopic labeling. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for each of the primary techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation. The method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of histidine, leading to their separation.
Experimental Workflow: Chiral HPLC
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(π-Bom)-OH
The incorporation of histidine into synthetic peptides presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the high propensity of its imidazole side chain to induce racemization during the coupling step. The choice of protecting group for the imidazole moiety is therefore critical to maintaining the chiral integrity of the final peptide. This guide provides a comparative analysis of Fmoc-His(π-Bom)-OH against other common histidine derivatives, supported by experimental data, and offers detailed protocols for synthesis and analysis.
The Challenge of Histidine Racemization
Histidine is notoriously prone to racemization during activation for peptide bond formation. This side reaction is primarily caused by the π-nitrogen of the imidazole ring, which can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which can then re-protonate to yield a mixture of L- and D-isomers. This loss of chiral purity can dramatically impact the peptide's biological activity and therapeutic efficacy.[1][2]
Protecting the imidazole nitrogen is the most effective strategy to mitigate this issue. While the commonly used N(τ)-trityl (Trt) group offers some steric hindrance, it provides only minor suppression of epimerization.[2] A more effective approach is to protect the problematic N(π)-nitrogen, which directly blocks its ability to facilitate racemization.[1][3] The π-benzyloxymethyl (Bom) group is a prime example of such a protecting group.[1][4]
Performance Comparison: Fmoc-His(π-Bom)-OH vs. Alternatives
The key advantage of using Fmoc-His derivatives with N(π) protection, such as Fmoc-His(π-Bom)-OH or the closely related Fmoc-His(π-MBom)-OH (4-methoxybenzyloxymethyl), is the significant reduction in racemization compared to the standard Fmoc-His(τ-Trt)-OH.
Experimental data consistently demonstrates the superiority of N(π)-protected histidine in maintaining chiral purity, especially under forcing coupling conditions or with extended pre-activation times that increase the risk of epimerization.
| Histidine Derivative | Coupling Conditions | Pre-activation Time | Racemization (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0% |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% |
| Fmoc-His(Trt)-OH | Microwave (90°C) | - | >16% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% |
| Fmoc-His(MBom)-OH | Microwave (80°C) | - | 0.8% |
| Fmoc-His(Boc)-OH | Microwave (50°C, 10 min) | - | 0.18% |
Data compiled from studies comparing various histidine protecting groups.[1][2] Note: Fmoc-His(MBom)-OH is an analogue of Fmoc-His(Bom)-OH and exhibits similar racemization suppression. Fmoc-His(Boc)-OH also shows significant reduction in epimerization.
As the data indicates, using an N(π)-protected histidine like Fmoc-His(MBom)-OH can reduce racemization by over 25-fold during a 5-minute pre-activation period compared to the standard Trt-protected version.[1] This makes Fmoc-His(π-Bom)-OH an invaluable tool for synthesizing high-purity, complex peptides where chiral integrity is paramount.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for manual or automated SPPS using Fmoc-His(π-Bom)-OH on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids, including Fmoc-His(π-Bom)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage and Deprotection Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: If the resin is Fmoc-protected, remove the Fmoc group by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.9-fold excess HBTU and 6-fold excess DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the Fmoc-His(π-Bom)-OH coupling, minimal pre-activation time is recommended.
-
Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[5]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid by treating with 20% piperidine in DMF as described in step 2.
-
Chain Elongation: Repeat steps 3-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (steps 2 & 3).
-
Resin Drying: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Bom group is removed by TFA.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
HPLC and Mass Spectrometry Analysis Protocol
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Analytical and Preparative C18 HPLC columns
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A/B. Filter through a 0.22 µm syringe filter.[6]
-
Analytical HPLC:
-
Inject the sample onto an analytical C18 column (e.g., 4.6 mm ID).
-
Run a linear gradient to assess purity. A typical gradient is 5% to 55% Solvent B over 30-50 minutes at a flow rate of 1 mL/min.[6]
-
Monitor the elution profile at 220 nm. The main peak corresponds to the full-length target peptide. Integrate peak areas to determine the relative purity of the crude product.
-
-
Mass Spectrometry (MS) Confirmation:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS) or collect the main peak fraction for analysis.
-
Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide. Pay attention to the isotopic distribution to validate the elemental composition.[6]
-
The observed mass should match the calculated theoretical mass of the desired peptide.
-
-
Preparative HPLC (Purification):
-
If necessary, purify the crude peptide using a preparative C18 column with a gradient optimized from the analytical run.
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity and identity of the collected fractions using analytical HPLC and MS.
-
Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.
-
Workflow Visualizations
The following diagrams illustrate the key processes in peptide synthesis and analysis.
Caption: Workflow from SPPS to final peptide analysis.
Caption: Comparative pathways of racemization.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Purity Assessment of Histidine Residues Post-Peptide Synthesis
The stereochemical integrity of amino acid residues is a critical quality attribute of synthetic peptides, particularly for therapeutic applications. Racemization, the conversion of an L-amino acid to its D-enantiomer, can occur at various stages of solid-phase peptide synthesis (SPPS), with certain amino acids like histidine being particularly susceptible. The imidazole ring of histidine can act as an intramolecular base catalyst, promoting racemization during the activation and coupling steps.[1][2] Therefore, robust analytical methods are imperative to accurately quantify the chiral purity of histidine residues in the final peptide product.
This guide provides a comparative overview of three prevalent analytical techniques for assessing the chiral purity of histidine after peptide synthesis: Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE). We will delve into the experimental protocols, present comparative performance data, and illustrate the workflows of each method.
Comparison of Analytical Methods for Histidine Chiral Purity
The choice of analytical method for determining the chiral purity of histidine in a synthetic peptide depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC-MS, GC-MS, and Chiral CE.
| Feature | Chiral HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of volatile, derivatized diastereomers on a chiral capillary column. | Separation of enantiomers in a capillary based on their differential interaction with a chiral selector in the background electrolyte. |
| Sample Preparation | Peptide hydrolysis (optionally with deuterated acid). | Peptide hydrolysis (optionally with deuterated acid), followed by derivatization (esterification and acylation). | Peptide hydrolysis. |
| Limit of Quantification (LOQ) | ~0.1% for the D-isomer.[3] | ~0.1% for the D-isomer. | Down to 5 nM.[4] |
| Throughput | High | Moderate | High |
| Key Advantages | Direct analysis of underivatized amino acids, high throughput, and structural confirmation by MS. | High resolution and sensitivity. | High separation efficiency, low sample and reagent consumption. |
| Key Disadvantages | Potential for on-column racemization (rare), higher cost of chiral columns. | Requires derivatization, which adds complexity and potential for side reactions. | Sensitivity can be lower with UV detection compared to MS, potential for batch-to-batch variability in capillary coatings. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct analysis of histidine enantiomers from a peptide hydrolysate without the need for derivatization. The use of mass spectrometric detection provides high selectivity and sensitivity.
1. Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M DCl in D₂O (deuterated hydrochloric acid in deuterium oxide) to the sample. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step by labeling the alpha-carbon of any newly formed D-histidine.[3]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen.
-
Reconstitute the amino acid residue in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase A: 160 mM Sodium Phosphate, pH 4.5.
-
Mobile Phase B: Ethanol.
-
Gradient: Isocratic elution with 40:60 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of protonated L-histidine and D-histidine.
Gas Chromatography-Mass Spectrometry (GC-MS)
This classic method relies on the derivatization of amino acids to make them volatile for gas chromatographic separation. For histidine, a multi-step derivatization is often employed.
1. Peptide Hydrolysis:
-
Follow the same acid hydrolysis procedure as described for the Chiral HPLC-MS method, using either conventional or deuterated acid.
2. Derivatization:
-
Ozonolysis: Degrade the histidine residue to aspartic acid by bubbling ozone through the sample solution.
-
Esterification: Add (+)-3-methyl-2-butanol and heat to form the corresponding ester.
-
Acylation: Add trifluoroacetic anhydride and heat to form the N-trifluoroacetyl derivative. This two-step derivatization creates volatile diastereomers that can be separated on a chiral GC column.
3. Gas Chromatography Conditions:
-
Column: Chirasil-Val capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the temperature gradient to achieve baseline separation of the D- and L-histidine derivatives.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized D- and L-histidine.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and is particularly well-suited for the analysis of polar molecules like amino acids. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte.
1. Peptide Hydrolysis:
-
Follow the same acid hydrolysis procedure as described for the Chiral HPLC-MS method.
2. Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., with an effective length of 40 cm.[4]
-
Background Electrolyte (BGE): 80 mM Sodium tetraborate, 30 mM γ-cyclodextrin (as the chiral selector), 30 mM sodium taurocholate, and 5% v/v acetonitrile.[4]
-
Applied Voltage: 20 kV (resulting in a field strength of 0.5 kV/cm).[4]
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 200 nm) or coupling to a mass spectrometer.
References
- 1. peptide.com [peptide.com]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for histidine is a critical consideration in Solid-Phase Peptide Synthesis (SPPS). The unique imidazole side chain of histidine presents challenges, most notably a high propensity for racemization during peptide coupling steps. This guide provides an objective comparison of commonly used histidine protecting groups, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.
Introduction to Histidine Protection in SPPS
Histidine's imidazole ring is nucleophilic and can catalyze the epimerization of the α-carbon during activation for peptide bond formation.[1] This leads to the incorporation of the D-histidine enantiomer, which can significantly impact the biological activity and immunological properties of the final peptide. The primary role of a histidine protecting group is to mitigate this racemization and prevent other side reactions, such as side-chain acylation.
This guide focuses on the most frequently employed protecting groups in Fmoc-based SPPS:
-
Trityl (Trt)
-
tert-Butyloxycarbonyl (Boc)
-
Tosyl (Tos)
-
Dinitrophenyl (Dnp)
-
4-Methoxybenzyloxymethyl (MBom)
-
Trityl-related groups (Mmt, Mtt)
Performance Comparison of Histidine Protecting Groups
The choice of a protecting group involves a trade-off between its effectiveness in preventing racemization, its stability during synthesis, and the ease of its final removal. The following tables summarize the available quantitative data comparing the performance of different histidine protecting groups.
Racemization Data
Table 1: Comparison of D-Isomer Formation for Different Histidine Protecting Groups in the Synthesis of Liraglutide. [2]
| Protecting Group | Coupling Conditions | % D-Isomer Formation |
| Trt | 50 °C, 10 min | 6.8% |
| Boc | 50 °C, 10 min | 0.18% |
| Trt | 90 °C, 2 min | >16% |
| Boc | 90 °C, 2 min | 0.81% |
Table 2: Comparison of D-Isomer Formation for Different Histidine Protecting Groups in the Synthesis of β-Amyloid (1-42). [2]
| Protecting Group | Coupling Conditions | % D-Isomer Formation |
| Trt | 50 °C, 10 min | 2.88% |
| Boc | 90 °C, 2 min | 1.29% |
Table 3: Racemization of Fmoc-His(Trt)-OH vs. Fmoc-His(MBom)-OH. [3]
| Protecting Group | Preactivation Time | % Racemization |
| Trt | 0 min | 1.0% |
| Trt | 5 min | 7.8% |
| MBom | 5 min | 0.3% |
| Trt (Microwave, 80°C) | - | 16.6% |
| MBom (Microwave, 80°C) | - | 0.8% |
Overview of Common Histidine Protecting Groups
Trityl (Trt) and Related Groups (Mmt, Mtt)
The trityl group is a bulky and acid-labile protecting group widely used for histidine.[4][5] While it effectively prevents side-chain acylation, its ability to suppress racemization is limited, particularly with prolonged activation times or elevated temperatures.[2][3] The acid lability of trityl-based protecting groups follows the order: Mmt > Mtt > Trt.[4] This allows for selective deprotection strategies when required.
tert-Butyloxycarbonyl (Boc)
The Boc group offers significantly better suppression of racemization compared to the Trt group, especially at elevated temperatures.[2] This is attributed to the electron-withdrawing nature of the urethane linkage, which reduces the basicity of the imidazole π-electrons.[2] The Boc group is stable to the piperidine treatment used for Fmoc removal and is cleaved under standard TFA conditions.
Tosyl (Tos)
The Tosyl group is a robust protecting group that is stable to the conditions of Fmoc-SPPS. It is typically removed by strong acids like HF, which is a consideration for the final cleavage strategy. While it provides good protection, the harsh cleavage conditions can be a drawback for sensitive peptides.
Dinitrophenyl (Dnp)
The Dnp group is a highly stable protecting group, resistant to both acidic and basic conditions commonly used in Fmoc-SPPS. This stability makes it suitable for the synthesis of long and complex peptides. However, its removal requires specific conditions, typically thiolysis with reagents like thiophenol.[6] There are reports of partial Dnp cleavage under standard Fmoc deprotection conditions (20% piperidine in DMF), which can be a significant side reaction.[6]
4-Methoxybenzyloxymethyl (MBom)
The MBom group, which protects the Nπ-position of the imidazole ring, is highly effective at suppressing racemization.[3] By sterically hindering the proton abstraction from the α-carbon, it significantly reduces the formation of the D-isomer, even under forcing conditions like microwave heating.[3] However, the synthesis of Fmoc-His(MBom)-OH is more complex, making it a more expensive option.[3] Additionally, its cleavage can release formaldehyde, which may require specific scavengers.
Side Reactions Associated with Histidine Protecting Groups
Besides racemization, other side reactions can occur depending on the chosen protecting group and the synthetic conditions.
Table 4: Common Side Reactions of Histidine Protecting Groups.
| Protecting Group | Common Side Reactions |
| Trt | - Significant racemization, especially with extended activation.[3] - The bulky trityl cation generated during cleavage can lead to alkylation of sensitive residues like Trp and Met if not properly scavenged. |
| Boc | - Generally low incidence of side reactions. |
| Tos | - The released tosyl group during cleavage can modify tryptophan residues.[5] |
| Dnp | - Partial cleavage under Fmoc deprotection conditions (piperidine/DMF).[6] - The Dnp group can be cleaved by nucleophiles. |
| MBom | - Release of formaldehyde during cleavage can lead to side reactions if not scavenged. |
Experimental Protocols
Protocol for Racemization Analysis of Histidine Residues using Marfey's Reagent
This protocol outlines the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by HPLC analysis to quantify the extent of racemization.[4]
1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Hydrolyze at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
2. Derivatization with Marfey's Reagent: a. Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃ solution (pH ~8.5). b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour with occasional vortexing. d. Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl. e. Evaporate the acetone under a stream of nitrogen. f. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10-60% B over 40 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm. g. Quantification: Integrate the peak areas of the L-His and D-His derivatives. The percentage of racemization is calculated as: (%D / (%L + %D)) * 100.
Visualizing SPPS and Protecting Group Structures
General Workflow of Fmoc-SPPS
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Chemical Structures of Histidine Protecting Groups
Caption: Chemical structures of common histidine protecting groups.
Conclusion and Recommendations
The selection of the optimal histidine protecting group is highly dependent on the specific requirements of the peptide synthesis.
-
For routine syntheses where a low level of racemization is acceptable and cost is a major factor, Fmoc-His(Trt)-OH remains a viable option, provided that coupling times are minimized and elevated temperatures are avoided.
-
When suppression of racemization is critical, especially in the synthesis of long peptides or peptides intended for therapeutic applications, Fmoc-His(Boc)-OH offers a superior performance-to-cost ratio.
-
For the utmost prevention of racemization, particularly under harsh coupling conditions, Fmoc-His(MBom)-OH is the protecting group of choice, despite its higher cost.
-
Fmoc-His(Tos)-OH and Fmoc-His(Dnp)-OH are suitable for specific applications where their unique stability and cleavage properties are advantageous, but their potential side reactions and specific cleavage requirements must be carefully considered.
It is strongly recommended that researchers perform a small-scale test synthesis and racemization analysis to validate the chosen protecting group and coupling conditions for their specific peptide sequence.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Evaluating the Cost-Effectiveness of Fmoc-His(pi-Bom)-OH versus Alternative Histidine Protecting Groups in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a critical yet often resource-intensive process. The choice of protecting groups for amino acid side chains can significantly impact the overall efficiency, purity, and ultimately, the cost of synthesizing a target peptide. Histidine, with its reactive imidazole side chain, presents a particular challenge, prone to racemization and other side reactions during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the cost-effectiveness of Fmoc-His(pi-Bom)-OH against other commonly used histidine protecting groups, supported by experimental data and detailed protocols.
The selection of an appropriate side-chain protecting group for histidine is a crucial decision in Fmoc-SPPS. The ideal protecting group should not only prevent undesirable side reactions during peptide chain elongation but also be readily removable during the final cleavage step without compromising the integrity of the synthesized peptide. A primary concern with histidine is the propensity for racemization at the alpha-carbon during the activation step of coupling, which can lead to the formation of diastereomeric impurities that are often difficult and costly to separate from the desired product.
This comparison focuses on the economic and performance aspects of this compound and its main competitors: Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH. The cost-effectiveness is evaluated not merely on the initial price of the protected amino acid but also on factors such as coupling efficiency, prevention of racemization, and the potential for side reactions that can impact overall yield and purification costs.
Performance and Cost Comparison
The choice of a histidine protecting group has a direct impact on both the quality of the synthesized peptide and the overall cost of the process. The following table summarizes the key performance indicators and approximate costs of the most common Fmoc-histidine derivatives.
| Protecting Group | Price Comparison (per gram) | Racemization Suppression | Key Advantages | Potential Disadvantages |
| pi-Bom |
| Excellent | Significantly reduces racemization, leading to higher purity and easier purification.[1][2][3] | Higher initial cost; cleavage can release formaldehyde, requiring specific scavengers.[4] |
| Trt (Trityl) | $ | Poor | Low initial cost; widely used and well-documented.[5][6] | Highly prone to racemization, especially with extended activation or heat, leading to difficult purification and lower yields of the desired stereoisomer.[1][3] |
| Boc (tert-Butoxycarbonyl) |
| Good | Cost-effective alternative to pi-Bom with good suppression of racemization, particularly at elevated temperatures.[4][7] Good solution stability.[4] | May not be as robust in preventing racemization as pi-Bom under all conditions. |
| Tos (Tosyl) |
| Moderate | Can be sensitive to certain reagents used in SPPS. | |
| Fmoc |
| Useful for specific applications, but the side-chain Fmoc is removed during each deprotection step.[3][8] | Limited applicability for the synthesis of longer peptides.[3] |
Price comparison is a relative indicator based on publicly available catalog prices from various suppliers and may vary.
$ represents the highest relative cost, while $ represents the lowest.
Experimental Data on Racemization
Racemization is a critical factor influencing the cost-effectiveness of a protecting group. The formation of D-histidine impurities necessitates extensive and costly purification steps, often leading to a significant loss of the final product.
| Protecting Group | Coupling Conditions | D-His Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | [1] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | [1] |
| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6 | [1] |
| Fmoc-His(MBom)-OH | Microwave, 80°C | 0.8 | [1] |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | [7] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 | [7] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 | [7] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81 | [7] |
The data clearly demonstrates the superior performance of pi-protected histidine derivatives (MBom being structurally similar to pi-Bom) and Fmoc-His(Boc)-OH in minimizing racemization compared to the widely used but problematic Fmoc-His(Trt)-OH.
Experimental Protocols
The following sections provide detailed methodologies for the coupling and cleavage of peptides containing histidine with the different protecting groups discussed.
Coupling Protocols
The success of peptide synthesis relies on efficient and clean coupling reactions. The choice of coupling reagents and conditions can significantly influence the outcome, especially when dealing with racemization-prone residues like histidine.
This compound Coupling Protocol:
A typical protocol for the coupling of this compound involves the use of a carbodiimide activator in the presence of an additive to suppress side reactions.
Fmoc-His(Trt)-OH Coupling Protocol:
Due to its high propensity for racemization, the coupling of Fmoc-His(Trt)-OH requires careful optimization of conditions. Shorter activation times and the use of specific coupling reagents are recommended.
Fmoc-His(Boc)-OH Coupling Protocol:
Fmoc-His(Boc)-OH offers a good balance of performance and cost and is compatible with a range of standard coupling protocols, including those at elevated temperatures.
Cleavage and Deprotection Protocols
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail is critical to ensure complete deprotection without causing degradation of the peptide.
General Cleavage Protocol for Histidine-Containing Peptides:
A standard cleavage cocktail for peptides containing sensitive residues like histidine typically includes a strong acid (TFA) and a cocktail of scavengers to trap reactive cationic species generated during the deprotection process.
Specific Considerations for pi-Bom Cleavage:
The cleavage of the pi-Bom group can release formaldehyde, which can react with the deprotected peptide. To prevent this, specific scavengers should be included in the cleavage cocktail.
-
Recommended Scavenger: 1,3,5-Trimethoxybenzene or other formaldehyde scavengers.
Logical Relationship of Cost-Effectiveness Factors
The overall cost-effectiveness of a protecting group is a multifactorial consideration. The initial purchase price is just one component. The impact on racemization, and consequently on purification complexity and final yield, often plays a more significant role in the total cost of synthesizing a pure peptide.
Conclusion
While Fmoc-His(Trt)-OH remains a widely used and inexpensive option for histidine protection, its significant drawback of inducing racemization can lead to substantial downstream costs associated with purification and reduced yields of the desired product. For syntheses where high stereochemical purity is paramount, the higher initial investment in this compound is often justified by the significantly reduced racemization, leading to a more straightforward purification process and a higher overall yield of the target peptide.
Fmoc-His(Boc)-OH emerges as a compelling and cost-effective alternative, offering a good compromise between the low cost of the trityl group and the superior performance of the pi-Bom group. Its ability to suppress racemization, especially under thermally demanding conditions, makes it an attractive option for a wide range of peptide synthesis applications.
Ultimately, the most cost-effective choice will depend on the specific requirements of the synthesis, including the length and sequence of the peptide, the desired level of purity, and the available resources for purification. However, for complex or racemization-prone sequences, a thorough evaluation of the total synthesis cost, including purification, will likely favor the use of protecting groups that minimize the formation of diastereomeric impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. scite.ai [scite.ai]
- 4. FMOC-HIS(1-ME)-OH price,buy FMOC-HIS(1-ME)-OH - chemicalbook [m.chemicalbook.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
Performance of Fmoc-His(pi-Bom)-OH in the synthesis of well-known difficult sequences
The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge, primarily due to the high propensity for racemization of this amino acid during the coupling step. This issue is particularly pronounced in the synthesis of "difficult sequences"—long peptides, sequences prone to aggregation, or those containing sterically hindered residues. The use of Fmoc-His(π-Bom)-OH, a histidine derivative with a π-benzyloxymethyl (Bom) protecting group on the imidazole ring, offers a robust solution to mitigate this problem, ensuring higher purity and yield of the target peptide.
Histidine's susceptibility to racemization stems from the imidazole π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Standard protecting groups like trityl (Trt), which are attached to the τ-nitrogen, offer minimal protection against this side reaction.[3] By protecting the catalytically active π-nitrogen, Fmoc-His(π-Bom)-OH and its analogs like Fmoc-His(π-Mbom)-OH effectively suppress this intramolecular reaction, preserving the chiral purity of the histidine residue even under demanding coupling conditions.[2][4]
Comparative Performance Against Alternatives
The primary advantage of Fmoc-His(π-Bom)-OH lies in its exceptional resistance to racemization compared to the commonly used Fmoc-His(τ-Trt)-OH. Experimental data consistently demonstrates a significant reduction in the formation of the D-His epimer when the π-nitrogen is protected.
Racemization Under Various Coupling Conditions
Studies comparing Fmoc-His(π-Mbom)-OH (a close analog of π-Bom) with Fmoc-His(τ-Trt)-OH highlight the dramatic difference in performance. For instance, during activation with HCTU/6-Cl-HOBt/DIPEA, Fmoc-His(Trt)-OH showed a significant increase in racemization with pre-activation, reaching 7.8% after 5 minutes.[2][3] In stark contrast, Fmoc-His(π-Mbom)-OH maintained chiral purity, with only 0.3% epimerization under the same conditions.[2][3] The difference is even more pronounced with microwave heating, a common technique to overcome aggregation in difficult sequences, where the τ-Trt protected histidine resulted in 16.6% racemization compared to just 0.8% for the π-Mbom protected version.[2][3]
| Coupling Condition | Protecting Group | Pre-activation Time | % D-His (Racemization) |
| HCTU/6-Cl-HOBt/DIPEA | Fmoc-His(Trt)-OH | 0 min | 1.0%[2] |
| HCTU/6-Cl-HOBt/DIPEA | Fmoc-His(Trt)-OH | 5 min | 7.8%[2][3] |
| HCTU/6-Cl-HOBt/DIPEA | Fmoc-His(π-Mbom)-OH | 5 min | 0.3%[2][3] |
| Microwave (80°C) | Fmoc-His(Trt)-OH | - | 16.6%[2][3] |
| Microwave (80°C) | Fmoc-His(π-Mbom)-OH | - | 0.8%[2][3] |
Overview of Protected Histidine Derivatives
| Derivative | Protection Position | Key Advantages | Key Disadvantages | Cleavage Condition |
| Fmoc-His(π-Bom)-OH | π-Nitrogen | Excellent suppression of racemization.[4] | Releases formaldehyde upon cleavage, requiring scavengers.[4] | TFA-based cocktails |
| Fmoc-His(τ-Trt)-OH | τ-Nitrogen | Widely used, no formaldehyde by-product. | Highly prone to racemization, especially with base-mediated coupling and heat.[2][3] | TFA-based cocktails |
| Fmoc-His(π-Bum)-OH | π-Nitrogen | Excellent suppression of racemization.[2] | Synthesis of the building block can be complex.[4] | TFA-based cocktails |
| Fmoc-His(Boc)-OH | τ-Nitrogen | Commercially available. | Prone to racemization; Boc group can be partially cleaved during prolonged synthesis. | TFA-based cocktails |
Application in Difficult Sequences: The Case of β-Amyloid
The synthesis of aggregation-prone peptides like the β-amyloid (1-42) peptide, associated with Alzheimer's disease, is a benchmark for "difficult sequences".[5] The presence of multiple histidine residues in such sequences exacerbates the synthetic challenge. While strategies exist to minimize racemization with Fmoc-His(Trt)-OH, such as performing the coupling at room temperature for extended periods, this slows down the overall synthesis and may not completely prevent epimerization.[6]
The use of Fmoc-His(π-Bom)-OH provides a more reliable and efficient approach. By fundamentally preventing the racemization mechanism, it allows for more forceful coupling conditions (e.g., higher temperatures or more potent activators) that may be necessary to drive the reaction to completion in regions of high aggregation, without compromising the stereochemical integrity of the final peptide.
Experimental Protocols
Below is a standard protocol for manual Fmoc solid-phase peptide synthesis, incorporating the use of Fmoc-His(π-Bom)-OH.
Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[7]
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment once more for 5-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[8]
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
For Fmoc-His(π-Bom)-OH , this standard activation is highly effective and safe from racemization.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.
-
After the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).[8]
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Arg, Cys, Met, or Trp, a common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).
-
Crucially, when using Bom-protected histidine , formaldehyde is generated during cleavage. To prevent side reactions, a scavenger such as methoxyamine hydrochloride should be added to the cleavage cocktail.[4]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizing the Chemistry
Histidine Racemization Mechanism
Caption: Mechanism of histidine racemization and its prevention by π-protection.
General Fmoc-SPPS Workflow
Caption: A typical cycle in solid-phase peptide synthesis using Fmoc chemistry.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chimia.ch [chimia.ch]
- 5. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
The Unseen Architect: Evaluating the Indirect Impact of the π-Bom Group on Peptide Biological Activity
For researchers in peptide chemistry and drug development, ensuring the precise chemical structure of a synthetic peptide is paramount to its biological function. The introduction of protecting groups during synthesis is a critical step to prevent unwanted side reactions and maintain stereochemical integrity. This guide provides a comprehensive comparison of the impact of using the π-benzyloxymethyl (π-Bom) group for histidine protection on the ultimate biological activity of a peptide, contrasted with other protection strategies.
The π-Bom group is primarily a protecting group for the π-nitrogen of the imidazole side chain of histidine, utilized during solid-phase peptide synthesis (SPPS). Its principal role is to prevent the racemization of the histidine residue during the coupling step.[1][2] Therefore, the "impact" of the π-Bom group on biological activity is indirect but crucial: it ensures the synthesis of the correct peptide isomer, which is essential for proper biological function. Peptides synthesized without adequate histidine protection are often contaminated with diastereomers, leading to significantly reduced or altered biological activity.[3][4]
Comparison of Histidine Protection Strategies in Peptide Synthesis
The choice of protecting group for the histidine side chain has significant consequences for the purity and isomeric integrity of the final peptide product. The following table compares the outcomes of using no protecting group, the commonly used Trityl (Trt) group, and the π-Bom group.
| Feature | No Protection | Nτ-Trityl (Trt) Protection | Nπ-Benzyloxymethyl (Bom) Protection |
| Racemization of Histidine | High risk of racemization, especially with strong activation reagents.[5] | Some protection against racemization, but can still be significant, particularly with extended pre-activation or high temperatures.[1][6] | Highly effective at suppressing racemization by protecting the π-nitrogen, which is involved in the enolization mechanism.[1][2] |
| Purity of Crude Peptide | Lower purity due to the presence of diastereomers and potential side reactions on the unprotected imidazole ring. | Generally good purity, but may contain small amounts of the D-His isomer. | High purity with minimal diastereomeric contamination. |
| Synthetic Yield | Can be compromised by side reactions. | Generally high yields. | High yields. |
| Cleavage Conditions | Not applicable. | Cleaved with strong acids (e.g., TFA), which is standard in Fmoc-SPPS. | Requires strong acids like HF for cleavage in Boc-SPPS. Can release formaldehyde, necessitating the use of scavengers to prevent side product formation.[7] |
| Impact on Final Biological Activity | Potentially drastic reduction in activity due to the presence of inactive or inhibitory isomers.[8] | Generally high activity, but can be lower than the theoretical maximum if racemization occurs. | Ensures the synthesis of the correct L-histidine-containing peptide, leading to optimal biological activity. |
Case Study: Gonadotropin-Releasing Hormone (GnRH)
Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is an excellent model for evaluating the importance of histidine protection.[9] The histidine at position 2 is critical for receptor binding and activation.[10] Racemization at this position would be expected to severely impair its biological function.
The table below presents hypothetical data from comparative biological assays on a correctly synthesized GnRH analog versus a sample containing a significant amount of the D-His² diastereomer, which could result from synthesis without proper histidine protection.
| Peptide Sample | Receptor Binding Affinity (Ki, nM) | Inositol Phosphate Accumulation (EC50, nM) | Intracellular Ca2+ Mobilization (EC50, nM) |
| GnRH (L-His², correctly synthesized) | 1.5 | 2.0 | 2.5 |
| GnRH (with 30% D-His² isomer) | 5.0 | 8.5 | 10.0 |
These hypothetical data illustrate that the presence of the D-histidine isomer significantly reduces the peptide's affinity for its receptor and its potency in downstream signaling pathways.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a GnRH Analog (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a GnRH analog on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-His(Trt)-OH or Fmoc-His(Bom)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the GnRH sequence. For the histidine residue, use either Fmoc-His(Trt)-OH or Fmoc-His(Bom)-OH.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
GnRH Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of synthesized GnRH analogs for the GnRH receptor (GnRHR).
Materials:
-
Cell membranes prepared from cells expressing the GnRHR (e.g., CHO-K1 cells)
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶]GnRH)
-
Unlabeled GnRH standard and synthesized peptide analogs
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a constant concentration of radiolabeled GnRH, and varying concentrations of the unlabeled competitor peptides (standard or synthesized analogs).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at 4°C for 90 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) using appropriate software (e.g., GraphPad Prism).[11]
Intracellular Calcium Mobilization Assay
This assay measures the ability of GnRH analogs to activate the GnRHR, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.[12][13]
Materials:
-
Cells expressing the GnRHR (e.g., HEK293 or CHO-K1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GnRH standard and synthesized peptide analogs
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate the GnRHR-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the GnRH analogs at various concentrations and continue to record the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 (concentration that elicits 50% of the maximal response).[14]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: GnRH Receptor Signaling Pathway.
Conclusion
While the π-Bom group is removed from the final peptide and does not directly participate in biological interactions, its role during synthesis is indispensable for producing a structurally correct and biologically active peptide. By effectively preventing the racemization of histidine, the π-Bom group ensures that the final product possesses the precise stereochemistry required for high-affinity receptor binding and potent signal transduction. This guide underscores that the evaluation of a synthetic peptide's biological activity begins with rigorous control over its chemical synthesis, where the judicious choice of protecting groups, such as the π-Bom group for histidine, is a critical determinant of success.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. munin.uit.no [munin.uit.no]
- 11. academic.oup.com [academic.oup.com]
- 12. Generation and amplification of the cytosolic calcium signal during secretory responses to gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavage Cocktails for Efficient and Clean Deprotection of His(pi-Bom)
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate cleavage cocktail is paramount to obtaining a high-purity final product. This is particularly critical when dealing with sensitive amino acid residues such as histidine protected with a pi-benzyloxymethyl (pi-Bom) group. The pi-Bom group, while offering robust protection during synthesis, presents unique challenges during the final cleavage and deprotection step. Incomplete removal or the generation of side products can significantly impact the yield and purity of the target peptide.
This guide provides a head-to-head comparison of commonly employed cleavage cocktails for the deprotection of His(pi-Bom) in peptides synthesized via Fmoc-based SPPS. The objective is to furnish researchers with the necessary data to make an informed decision based on the specific requirements of their peptide sequence.
The Challenge of His(pi-Bom) Deprotection
The primary challenge in the deprotection of His(pi-Bom) lies in the lability of the benzyloxymethyl group under strongly acidic conditions, which can lead to the formation of formaldehyde. This highly reactive aldehyde can then modify nucleophilic residues within the peptide sequence, such as the N-terminus or the side chains of lysine and arginine, leading to undesired adducts. Furthermore, incomplete cleavage of the pi-Bom group results in a protected peptide impurity that can be difficult to separate from the desired product. Therefore, an ideal cleavage cocktail must efficiently remove the pi-Bom group while simultaneously scavenging any generated formaldehyde and other reactive cationic species.
Comparative Analysis of Cleavage Cocktails
Table 1: Composition of Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Key Scavengers |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Phenol, Triisopropylsilane (TIPS) |
| TFA/TIPS/Water | TFA / TIPS / Water (95:2.5:2.5) | Triisopropylsilane (TIPS) |
| TFA/EDT/Water | TFA / EDT / Water (95:2.5:2.5) | 1,2-Ethanedithiol (EDT) |
Table 2: Performance Comparison for His(pi-Bom) Deprotection
| Cleavage Cocktail | Expected Deprotection Efficiency | Formaldehyde Scavenging | Cationic Species Scavenging | Potential Side Reactions |
| Reagent K | High | Moderate to High (Thioanisole, EDT) | High | Thiol-related side products |
| Reagent R | High | Moderate to High (Thioanisole, EDT) | High | Thiol-related side products, noxious odor |
| Reagent B | High | Low | High (TIPS) | Potential for incomplete formaldehyde scavenging |
| TFA/TIPS/Water | Moderate to High | Low | High (TIPS) | Potential for incomplete formaldehyde scavenging and other side reactions in complex peptides |
| TFA/EDT/Water | Moderate to High | High (EDT) | Moderate | Thiol-related side products |
Experimental Protocols
Below are generalized experimental protocols for the cleavage and deprotection of a peptide containing His(pi-Bom) from a solid support. It is crucial to perform a small-scale trial cleavage to optimize conditions for a specific peptide.
General Cleavage Protocol
-
Resin Preparation: Following completion of the peptide synthesis, the peptidyl-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: The desired cleavage cocktail is freshly prepared by combining the reagents in a well-ventilated fume hood.
-
Cleavage Reaction: The dried peptidyl-resin is treated with the cleavage cocktail (typically 10-20 mL per gram of resin) at room temperature. The reaction mixture is gently agitated for 2-4 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether (10-fold excess).
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Cleavage with Reagent K
-
Swell 100 mg of the peptidyl-resin in DCM in a reaction vessel.
-
Remove the DCM and add 2 mL of freshly prepared Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v).
-
Gently agitate the mixture at room temperature for 3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 1 mL of TFA.
-
Combine the filtrates and precipitate the peptide by adding 30 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry.
Logical Workflow for Cleavage Cocktail Selection
The choice of cleavage cocktail should be guided by the overall composition of the peptide. The following diagram illustrates a logical workflow for selecting an appropriate cocktail.
Caption: Decision tree for selecting a cleavage cocktail for His(pi-Bom) deprotection.
Conclusion
The successful deprotection of His(pi-Bom) is a critical step in the synthesis of many target peptides. While a universal, one-size-fits-all cleavage cocktail does not exist, an understanding of the potential side reactions and the role of different scavengers can guide the researcher toward an optimal solution. For peptides containing His(pi-Bom) along with other sensitive residues, a comprehensive cocktail such as Reagent K or Reagent R is often a good starting point due to their broad scavenging capabilities. For simpler peptides where formaldehyde generation is the primary concern, a cocktail containing a dedicated formaldehyde scavenger like 1,2-ethanedithiol (EDT) is recommended. As with all aspects of peptide synthesis, empirical optimization for each specific sequence is key to achieving the highest possible yield and purity.
A Comparative Guide to Fmoc-His(pi-Bom)-OH and Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for histidine in Solid-Phase Peptide Synthesis (SPPS) is critical for minimizing racemization and ensuring the synthesis of high-purity peptides. This guide provides an objective comparison of two commonly used histidine derivatives, Fmoc-His(pi-Bom)-OH and Fmoc-His(Boc)-OH, to aid in the selection process for your specific research and development needs.
Histidine is particularly susceptible to racemization during activation in SPPS due to the catalytic effect of the lone pair of electrons on the π-nitrogen of the imidazole ring. This can lead to the formation of D-histidine epimers, which can significantly impact the biological activity of the final peptide. To mitigate this, various protecting groups for the imidazole side chain have been developed. Here, we compare the performance of the π-benzyloxymethyl (pi-Bom) and the π-tert-butyloxycarbonyl (Boc) protected derivatives.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for this compound and Fmoc-His(Boc)-OH based on available experimental data. It is important to note that while extensive quantitative data is available for Fmoc-His(Boc)-OH, particularly in comparison to the older Fmoc-His(Trt)-OH, direct head-to-head comparative data for this compound under identical conditions is limited in the current literature. The performance of this compound is largely inferred from studies on structurally similar π-protected derivatives like Fmoc-His(Bum)-OH and Fmoc-His(Mbom)-OH.
| Feature | This compound | Fmoc-His(Boc)-OH | References |
| Protection Position | π-Nitrogen | π-Nitrogen | [1][2] |
| Racemization Suppression | High | High | [1][2][3] |
| Cleavage Conditions | TFA | TFA | [1][2] |
| Potential Side Reactions | Release of formaldehyde upon cleavage, requiring scavengers like methoxyamine. | Minimal side reactions reported. | [4][5] |
| Cost-Effectiveness | Generally higher cost due to more complex synthesis. | More cost-effective and available in bulk.[2] | [2] |
Table 1: General Comparison of this compound and Fmoc-His(Boc)-OH
| Peptide Sequence & Conditions | Histidine Derivative | % D-His Isomer Formation | Crude Purity | References |
| Liraglutide (Coupling at 50°C, 10 min) | Fmoc-His(Trt)-OH | 6.8% | Comparable | [2] |
| Fmoc-His(Boc)-OH | 0.18% | Comparable | [2] | |
| Liraglutide (Coupling at 90°C, 2 min) | Fmoc-His(Trt)-OH | >16% | Lower | [2] |
| Fmoc-His(Boc)-OH | 0.81% | Higher | [2] | |
| 1-42 Beta Amyloid (Coupling at 90°C, 2 min) | Fmoc-His(Trt)-OH | 2.88% | Lower | [2] |
| Fmoc-His(Boc)-OH | 1.29% | Higher | [2] | |
| Model Peptide (HCTU/6-Cl-HOBt/DIPEA activation, 5 min pre-activation) | Fmoc-His(Trt)-OH | 7.8% | Not specified | [1] |
| Fmoc-His(MBom)-OH * | 0.3% | Not specified | [1] |
Note: Data for Fmoc-His(MBom)-OH, a structurally and functionally similar π-protected derivative to this compound, is included for comparative purposes.
Table 2: Quantitative Comparison of D-Histidine Formation in SPPS
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and informed decision-making.
General Fmoc-SPPS Protocol
A standard Fmoc-SPPS cycle involves the following steps:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Capping (Optional): Any unreacted amino groups can be capped using reagents like acetic anhydride to prevent the formation of deletion sequences.
This cycle is repeated for each amino acid in the peptide sequence.
Protocol for High-Temperature Microwave-Assisted SPPS using Fmoc-His(Boc)-OH
This protocol is based on the synthesis of Liraglutide and 1-42 Beta Amyloid as described in the CEM Corporation application note[2].
-
Synthesizer: CEM Liberty Blue™ Automated Microwave Peptide Synthesizer
-
Resin: Rink Amide Resin
-
Deprotection: 20% piperidine in DMF with microwave heating at 90°C for 1 minute.
-
Washing: DMF
-
Coupling (for non-histidine residues): 5 equivalents of Fmoc-amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma Pure in DMF. Microwave heating at 90°C for 2 minutes.
-
Coupling (for Fmoc-His(Boc)-OH):
-
Condition 1: 5 equivalents of Fmoc-His(Boc)-OH, 5 equivalents of DIC, and 5 equivalents of Oxyma Pure in DMF. Microwave heating at 50°C for 10 minutes.
-
Condition 2: 5 equivalents of Fmoc-His(Boc)-OH, 5 equivalents of DIC, and 5 equivalents of Oxyma Pure in DMF. Microwave heating at 90°C for 2 minutes.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
Considerations for SPPS using this compound
-
Coupling Reagents: Standard coupling reagents like HBTU/HOBt/DIPEA or DIC/Oxyma can be used.
-
Cleavage: The pi-Bom group is labile to TFA. However, its cleavage can release formaldehyde. To prevent side reactions, such as the formation of thiazolidine with an N-terminal cysteine, scavengers like methoxyamine should be added to the cleavage cocktail[4][5]. A typical cleavage cocktail would be TFA/TIS/water/methoxyamine.
Mandatory Visualization
The following diagrams illustrate the key chemical structures and the general workflow of SPPS.
Caption: Chemical structures of this compound and Fmoc-His(Boc)-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Both this compound and Fmoc-His(Boc)-OH offer significant advantages over the traditional Fmoc-His(Trt)-OH in suppressing racemization during SPPS, particularly at elevated temperatures.
Fmoc-His(Boc)-OH stands out due to its demonstrated high performance in reducing epimerization, even under aggressive microwave-assisted conditions, its cost-effectiveness, and its commercial availability in bulk[2][6]. The absence of significant side reactions during cleavage further simplifies the workflow.
This compound , and its related π-protected analogues, are also highly effective at preventing racemization due to the protection of the catalytically active π-nitrogen[1][3]. However, the potential for formaldehyde release during cleavage necessitates the use of specific scavengers, adding a step to the protocol[4][5]. Additionally, it is generally a more expensive reagent.
For researchers and drug development professionals seeking a robust, cost-effective, and straightforward solution for incorporating histidine with minimal racemization, Fmoc-His(Boc)-OH is an excellent choice, supported by strong quantitative data. This compound is a viable, albeit more costly, alternative that also provides excellent stereochemical control, with the caveat of requiring specific cleavage conditions to manage potential side products. The choice between these two derivatives will ultimately depend on the specific requirements of the peptide being synthesized, budgetary constraints, and the desired workflow simplicity.
References
Safety Operating Guide
Proper Disposal of Fmoc-His(pi-Bom)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized chemical reagents. For researchers, scientists, and drug development professionals utilizing Fmoc-His(pi-Bom)-OH, a protected amino acid crucial in peptide synthesis, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential safety information and a step-by-step operational plan for the appropriate management and disposal of this compound and associated waste streams.
Key Safety and Chemical Data
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-π-(benzyloxymethyl)-L-histidine | --INVALID-LINK-- |
| CAS Number | 84891-19-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₉H₂₇N₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 497.54 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage | Store at 2-8°C | --INVALID-LINK-- |
| GHS Hazard Classification (based on similar compounds) | Not classified as hazardous | --INVALID-LINK-- |
Experimental Protocols: General Handling and Personal Protective Equipment (PPE)
When handling this compound, standard laboratory safety protocols should be strictly followed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
Step-by-Step Disposal Procedures
The disposal of this compound and related waste from peptide synthesis must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any solid byproducts should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solvents used in the synthesis process (e.g., Dimethylformamide - DMF), and solutions containing this compound or its byproducts should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear description of the contents, including the full chemical name of this compound and any solvents present.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent, and collect the rinse as hazardous liquid waste.
-
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development. Always consult your institution's specific safety and disposal protocols.
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-His(π-Bom)-OH
Essential safety and logistical protocols for the handling and disposal of Fmoc-His(π-Bom)-OH are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and streamline your workflow when utilizing this Fmoc-protected amino acid in peptide synthesis.
Fmoc-His(π-Bom)-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly for creating complex histidine-containing peptides for pharmaceutical and biotechnological applications.[1] While not classified as a hazardous material, proper handling and disposal are paramount to maintain laboratory safety and prevent contamination.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is the foundation for determining the specific PPE required.[2] For handling Fmoc-His(π-Bom)-OH, the following standard laboratory PPE is essential to protect from potential hazards associated with fine powders and chemicals used in peptide synthesis.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect from splashes of solvents or accidental projection of the powder.[2][3] Safety glasses with side shields are a minimum requirement.[2] |
| Hand Protection | Nitrile Gloves | Provides protection against incidental contact with the chemical and solvents like DMF.[2] Check for tears and replace immediately if compromised. |
| Body Protection | Laboratory Coat | A non-flammable, long-sleeved lab coat is mandatory to protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling larger quantities of the powder outside of a fume hood to prevent inhalation of fine particles. Use should be based on a risk assessment.[2] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling Fmoc-His(π-Bom)-OH ensures both safety and experimental accuracy. The following workflow outlines the key steps from receiving the compound to its use in peptide synthesis.
Experimental Protocol: Step-by-Step Guidance
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on your lab coat, chemical splash goggles, and nitrile gloves.[2][3]
-
Prepare Workspace: All handling of the solid Fmoc-His(π-Bom)-OH should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure the work surface is clean and free of clutter.
-
Weighing the Compound: Use a calibrated analytical balance. To prevent dispersal of the fine powder, handle the container with care and avoid creating air currents.
-
Transfer: Carefully transfer the weighed solid to a clean, labeled container suitable for dissolving in your chosen solvent.
-
Dissolving the Compound: Add the appropriate solvent, typically Dimethylformamide (DMF) for peptide synthesis, to the container with the Fmoc-His(π-Bom)-OH.
-
Ensure Complete Dissolution: Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Use in Synthesis: The resulting solution is now ready to be introduced into the automated peptide synthesizer according to your established synthesis protocol.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as weighing paper, gloves, and empty containers should be placed in a designated, sealed, and clearly labeled solid chemical waste container. |
| Liquid Waste | Unused solutions of Fmoc-His(π-Bom)-OH and waste from the peptide synthesis process containing this amino acid should be collected in a labeled hazardous liquid waste container. This includes solvents used for washing the resin. |
| Deprotection and Cleavage Waste | Waste generated during the removal of the Fmoc group (typically with piperidine) and the final cleavage from the resin (often with trifluoroacetic acid - TFA) must be collected in separate, appropriate hazardous waste containers as they are often corrosive and reactive.[4][5][6] |
Important Considerations:
-
Storage: Fmoc-His(π-Bom)-OH should be stored at 0-8 °C.[1][7]
-
Spills: In case of a spill, contain the spill with an inert absorbent material, and clean the area with an appropriate solvent. Dispose of the absorbent material as solid chemical waste.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the reliable application of Fmoc-His(π-Bom)-OH in your peptide synthesis endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
